Gridegalutamide
Beschreibung
Eigenschaften
CAS-Nummer |
2446929-86-6 |
|---|---|
Molekularformel |
C41H45F3N8O5S |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-dioxopiperidin-3-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33-/m1/s1 |
InChI-Schlüssel |
YUVGVJYLOFTILT-INJOXJOKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Gridegalutamide's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (also known as BMS-986365 and CC-94676) is a first-in-class, orally bioavailable heterobifunctional molecule designed to address resistance to androgen receptor (AR) pathway inhibitors in the treatment of prostate cancer.[1][2] It operates through a novel dual mechanism of action, functioning as both a potent AR antagonist and a selective degrader of the AR protein.[3][4] This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular activity.
Core Mechanism: A Dual-Action Approach
This compound is classified as a Proteolysis Targeting Chimera (PROTAC), a molecule engineered to harness the cell's natural protein disposal system to eliminate specific target proteins.[3] Its structure incorporates two key functional ends: one that binds to the androgen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.
Simultaneously, the part of the this compound molecule that binds to the AR also acts as a competitive antagonist, directly inhibiting AR signaling. This dual mechanism of antagonism and degradation provides a comprehensive blockade of AR pathway activity, offering a potential advantage over traditional AR inhibitors that only block signaling.
Quantitative In Vitro Data
The in vitro potency and binding affinity of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data, comparing its activity to the standard-of-care androgen receptor inhibitor, enzalutamide (B1683756).
Table 1: Androgen Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) |
| This compound | Androgen Receptor | Radioligand Binding Assay | 3.6 |
| Enzalutamide | Androgen Receptor | Radioligand Binding Assay | 47 |
Table 2: In Vitro Potency
| Activity | Cell Lines | This compound Potency vs. Enzalutamide |
| Inhibition of Androgen-Stimulated AR Target Gene Transcription | Multiple Prostate Cancer Cell Lines | ~100-fold more potent |
| Inhibition of AR-Dependent Cell Proliferation | Multiple Prostate Cancer Cell Lines | 10 to 120-fold more potent |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound, leading to both the inhibition and degradation of the androgen receptor.
Caption: Dual mechanism of this compound: AR degradation and antagonism.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the mechanism of action of this compound. These are based on standard methodologies employed for similar molecules and should be optimized for specific experimental conditions.
Western Blot for Androgen Receptor Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of the androgen receptor in prostate cancer cell lines following treatment with this compound.
Caption: Step-by-step workflow for Western blot analysis of AR degradation.
Detailed Methodology:
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Caption: General workflow for assessing cell proliferation.
Detailed Methodology:
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined density in charcoal-stripped serum-containing medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control (e.g., enzalutamide).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3 to 5 days).
-
Reagent Addition: Add a cell viability reagent such as MTS, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
CRBN Engagement Assay (NanoBRET)
This assay is used to confirm that this compound engages with its intended E3 ligase, Cereblon, within living cells.
Caption: Workflow for confirming CRBN engagement using NanoBRET.
Detailed Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a vector encoding a NanoLuc luciferase-CRBN fusion protein.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound Addition: Treat the cells with a range of concentrations of this compound.
-
Tracer Addition: Add a fluorescently labeled CRBN tracer molecule that binds to the same site as this compound.
-
Substrate Addition: Add the NanoLuc substrate to initiate the luminescence reaction.
-
Plate Reading: Measure both the luminescence from the NanoLuc-CRBN and the fluorescence from the tracer using a plate reader capable of detecting both signals.
-
BRET Calculation: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the fluorescent tracer and confirms target engagement.
Conclusion
This compound demonstrates a compelling dual in vitro mechanism of action by both antagonizing and degrading the androgen receptor. Its superior potency compared to enzalutamide in preclinical models highlights its potential to overcome resistance mechanisms in prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel AR-targeting therapeutics. This in-depth understanding of its molecular activity is crucial for its ongoing clinical development and for the broader field of targeted protein degradation.
References
Gridegalutamide: A Preclinical Technical Guide to a Dual-Acting Androgen Receptor Degrader and Antagonist
Introduction
Gridegalutamide (also known as BMS-986365 and CC-94676) is a novel, orally bioavailable, heterobifunctional molecule designed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] It represents a next-generation therapeutic approach that targets the androgen receptor (AR), a key driver of prostate cancer progression.[4][5] Unlike traditional antiandrogens that solely block AR signaling, this compound possesses a dual mechanism of action: it acts as both a competitive antagonist and a potent degrader of the AR protein. This guide provides a comprehensive overview of the preclinical discovery and development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Discovery and Design
This compound was developed by Celgene, now under Bristol Myers Squibb, to overcome resistance mechanisms to existing AR pathway inhibitors (ARPIs) like enzalutamide (B1683756). Resistance often arises from AR overexpression, point mutations in the AR ligand-binding domain (LBD), or the presence of AR splice variants.
This compound is a proteolysis-targeting chimera (PROTAC). Its structure consists of three key components:
-
An AR-binding moiety , derived from the enzalutamide core, which provides high-affinity binding to the AR LBD.
-
A cereblon (CRBN)-binding moiety , which recruits the CRL4CRBN E3 ubiquitin ligase complex.
-
A linker that connects the AR-binding and CRBN-binding moieties.
This design allows this compound to act as a molecular bridge, bringing the AR protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome. A key aspect of its design was to engineer a molecule with high receptor binding affinity while exhibiting low intrinsic agonist activity, enabling a more profound inhibition of AR signaling compared to conventional antagonists.
Mechanism of Action
This compound's dual mechanism of action provides a comprehensive blockade of AR signaling.
-
AR Antagonism : By occupying the AR ligand-binding domain, this compound competitively inhibits the binding of androgens, thereby preventing receptor activation and downstream signaling.
-
AR Degradation : this compound recruits the CRL4CRBN E3 ubiquitin ligase to the AR protein. This results in the polyubiquitination of AR, marking it for degradation by the 26S proteasome. This degradation is the primary driver of its efficacy. The elimination of the AR protein itself, rather than just its inhibition, helps to overcome resistance mechanisms such as AR overexpression. Preclinical studies have confirmed that the degradation is proteasome-dependent, as it can be blocked by proteasome inhibitors like MG132, and CRBN-dependent, as it is inhibited by agents that block the CRL4CRBN complex.
Preclinical Efficacy Data
In Vitro Activity
This compound has demonstrated potent activity in a variety of preclinical in vitro models of prostate cancer.
Table 1: In Vitro AR Binding and Degradation
| Parameter | This compound (BMS-986365) | Enzalutamide | Cell Line / Assay | Reference(s) |
|---|---|---|---|---|
| AR Binding Affinity (Ki) | 3.6 nM | 47.0 nM | Biochemical Assay | |
| AR Degradation (DC50) | 10 - 40 nM | No degradation | Prostate Cancer Cells | |
| AR Degradation (DC50, AR WT) | 6 nM | No degradation | VCaP | |
| AR Degradation (DC50, AR F877L) | 11 nM | No degradation | VCaP | |
| AR Degradation (DC50, AR T878A) | 10 nM | No degradation | LNCaP | |
| AR Degradation (DC50, AR H875Y) | 12 nM | No degradation | LNCaP |
| AR Degradation (DC50, AR L702H) | Weak degrader | No degradation | - | |
DC50: Half-maximal degradation concentration.
This compound is significantly more potent than enzalutamide at inhibiting AR-dependent cellular functions. It is approximately 10 to 120-fold more potent at inhibiting the proliferation of multiple prostate cancer cell lines and about 100-fold more potent at inhibiting the transcription of AR target genes, such as FKBP5. While it is a weak degrader of the clinically relevant AR L702H mutant, it still effectively inhibits the proliferation of cells expressing this mutation.
In Vivo Activity
The in vivo efficacy of this compound has been evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of prostate cancer.
Table 2: In Vivo Efficacy in Prostate Cancer Models
| Model Type | Details | Treatment & Dose | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pharmacodynamics | VCaP CDX | 30 mg/kg, PO, single dose | 91% AR degradation at 6h; 83% at 24h. | |
| Efficacy | Enzalutamide-resistant VCaP CDX | 30 mg/kg/day, PO | Maintained stable tumor volume, while enzalutamide and vehicle groups showed tumor progression. | |
| Efficacy | PDX (CTG-2441, mCRPC, AR WT) | 60 mg/kg/day, PO for 47 days | Deep and durable tumor suppression, comparable to enzalutamide. | |
| Efficacy | PDX (CTG-2440, Abiraterone-resistant, mCRPC, AR WT) | 60 mg/kg/day, PO | More efficacious and durable tumor suppression compared to enzalutamide. |
| Efficacy | Advanced CRPC & Therapy-Resistant PDX Models | Not specified | Achieved tumor volume reductions of 63-92%. | |
CDX: Cell line-Derived Xenograft; PDX: Patient-Derived Xenograft; PO: Per os (by mouth); WT: Wild-Type.
These in vivo studies demonstrate that this compound effectively degrades AR, suppresses AR signaling, and inhibits tumor growth in models of both castration-sensitive and advanced, therapy-resistant prostate cancer. Notably, while enzalutamide treatment can lead to an increase in AR protein levels (a potential resistance mechanism), this compound maintains low levels of AR protein.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used in the evaluation of this compound, based on standard practices in the field.
AR Binding Affinity Assay
-
Objective : To determine the binding affinity (Ki) of the compound for the androgen receptor.
-
Method : Competitive radioligand binding assay.
-
Procedure :
-
A source of AR protein (e.g., lysate from cells overexpressing AR or purified recombinant AR LBD) is prepared.
-
The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone).
-
Increasing concentrations of the test compound (this compound) or a known competitor (enzalutamide) are added to compete with the radioligand for binding to AR.
-
After incubation to reach equilibrium, bound and free radioligand are separated (e.g., via filtration through a glass fiber filter).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of compound that inhibits 50% of radioligand binding) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro AR Degradation Assay (Western Blot)
-
Objective : To quantify the dose-dependent degradation of AR protein.
-
Cell Lines : Prostate cancer cell lines such as VCaP (AR amplification) or LNCaP (AR T878A mutation).
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control for a specified time (e.g., 6, 18, or 24 hours).
-
To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) can be performed.
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for AR. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.
-
The DC50 is calculated as the concentration of the compound that causes a 50% reduction in AR protein levels compared to the vehicle control.
-
Cell Proliferation Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) for cell growth.
-
Cell Lines : LNCaP, VCaP, C4-2, etc.
-
Procedure :
-
Cells are seeded in 96-well plates in media containing charcoal-stripped serum to minimize baseline androgen levels.
-
After 24 hours, the medium is replaced with fresh medium containing a low concentration of a synthetic androgen (e.g., 0.1 nM mibolerone) to stimulate AR-dependent proliferation.
-
Cells are treated with a serial dilution of the test compound (this compound or enzalutamide).
-
After a set incubation period (e.g., 4-6 days), cell viability is assessed using a colorimetric or fluorometric assay (e.g., WST-1, CellTiter-Glo).
-
Absorbance or luminescence is read using a plate reader.
-
Data is normalized to vehicle-treated controls, and the IC50 value is calculated using a four-parameter logistic curve fit.
-
In Vivo Xenograft Efficacy Study
-
Objective : To evaluate the anti-tumor activity of this compound in a living organism.
-
Model : Immunocompromised mice (e.g., male SCID or nude mice) bearing subcutaneous VCaP or PDX tumors.
-
Procedure :
-
Tumor Implantation : VCaP cells are mixed with Matrigel and injected subcutaneously into the flank of the mice. For PDX models, small fragments of patient tumor tissue are surgically implanted.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).
-
Randomization : Mice are randomized into treatment groups (e.g., vehicle, enzalutamide, this compound) based on tumor volume.
-
Dosing : Compounds are formulated for oral gavage and administered daily at specified doses (e.g., 30 or 60 mg/kg). Body weight is monitored as a measure of general toxicity.
-
Endpoint : The study continues for a predetermined period (e.g., 28-47 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis : At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors may be processed for pharmacodynamic analysis (e.g., Western blot for AR levels) or histological examination.
-
Conclusion
The preclinical data for this compound (BMS-986365) establish it as a potent, orally bioavailable, dual-acting AR-directed therapeutic. Its ability to induce profound and sustained degradation of both wild-type and clinically relevant mutant forms of the androgen receptor distinguishes it from traditional AR antagonists. The superior efficacy observed in models of enzalutamide and abiraterone (B193195) resistance highlights its potential to overcome key clinical challenges in the treatment of advanced prostate cancer. These robust preclinical findings have provided a strong rationale for its ongoing clinical development in patients with metastatic castration-resistant prostate cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Gridegalutamide: A Technical Deep Dive into its Mechanism of Action on the Androgen Receptor Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gridegalutamide (BMS-986365, CC-94676) is a pioneering, orally bioavailable, heterobifunctional small molecule that represents a significant advancement in the therapeutic landscape for prostate cancer. Classified as a Proteolysis Targeting Chimera (PROTAC), this compound exhibits a dual mechanism of action, functioning as both a potent antagonist and a selective degrader of the androgen receptor (AR).[1][2] This dual action allows it to overcome key resistance mechanisms to current antiandrogen therapies.[2][3] This technical guide provides a comprehensive overview of this compound's impact on the AR signaling cascade, presenting key preclinical quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction to Androgen Receptor Signaling and this compound's Therapeutic Rationale
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical driver of prostate cancer cell proliferation and survival.[4] In the absence of a ligand, the AR resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to androgens such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes that promote cell growth and survival, such as prostate-specific antigen (PSA).
Standard-of-care treatments for advanced prostate cancer, including androgen deprivation therapy (ADT) and direct AR antagonists like enzalutamide (B1683756), aim to inhibit this signaling pathway. However, resistance often develops through mechanisms such as AR overexpression, mutations in the AR ligand-binding domain (LBD), and the emergence of AR splice variants that are constitutively active.
This compound was designed to address these resistance mechanisms. As a PROTAC, it comprises three key components: a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this compound utilizes a derivative of enzalutamide to bind to the AR's LBD and a novel ligand to recruit the Cereblon (CRBN) E3 ligase. This proximity induces the ubiquitination of the AR by the CRL4CRBN E3 ligase complex, marking it for degradation by the proteasome. This degradation-based mechanism, coupled with direct antagonism, offers a more profound and durable suppression of AR signaling compared to traditional inhibitors.
Quantitative Preclinical Data
The preclinical profile of this compound demonstrates its potent and selective activity against the androgen receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions | Comparison | Reference |
| AR Binding Affinity (Ki) | 3.6 nM | Radioligand binding assay | Enzalutamide Ki = 47 nM | |
| AR Degradation (DC50) | 6 nM | CW-R22PC_HR (AR H875Y mutant) | - | |
| 1509 nM | PC3 (AR L702H mutant) | - | ||
| Maximum AR Degradation (Ymin) | 12% | CW-R22PC_HR (AR H875Y mutant) | - | |
| 41% | PC3 (AR L702H mutant) | - | ||
| Inhibition of Cell Proliferation | ~10-120x more potent than enzalutamide | Multiple prostate cancer cell lines | Enzalutamide | |
| Inhibition of AR-stimulated Transcription | ~100x more potent than enzalutamide | Reporter gene assay | Enzalutamide |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| VCaP Mouse Xenograft | 30 mg/kg, QD, PO for 3 days | 91% AR protein reduction at 6 hours; 83% AR protein reduction at 24 hours | |
| PDX CTG-2441 (mCRPC, AR WT) | 60 mg/kg, QD for 47 days | Deep and durable tumor suppression, comparable to enzalutamide (50 mg/kg) | |
| PDX CTG-2440 (Abiraterone-resistant, mCRPC, AR WT) | 60 mg/kg, QD for 47 days | More efficacious and durable tumor suppression than enzalutamide |
Table 3: Clinical Efficacy of this compound (Phase I Interim Analysis)
| Dose Level | Endpoint | Result | Patient Population | Reference |
| 900 mg BID | PSA reduction ≥30% | 55% of patients | Progressive mCRPC (n=95) | |
| PSA reduction ≥50% | 35% of patients | Progressive mCRPC (n=95) | ||
| PSA reduction ≥90% | 10% of patients | Progressive mCRPC (n=95) | ||
| Progression-free at 6 months | 45% of patients | Progressive mCRPC (n=95) |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies for similar compounds and should be optimized for specific experimental conditions.
Androgen Receptor Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (MG132 pre-treatment followed by this compound).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control (GAPDH). Calculate the percentage of AR degradation relative to the vehicle control. Determine the DC50 value by plotting the percentage of degradation against the log of the this compound concentration and fitting to a dose-response curve.
Co-Immunoprecipitation (Co-IP) of AR and CRBN
Objective: To demonstrate the this compound-dependent interaction between the androgen receptor and the Cereblon (CRBN) E3 ligase.
Materials:
-
Prostate cancer cells expressing AR and CRBN
-
This compound stock solution
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibodies: anti-AR, anti-CRBN, and control IgG
-
Protein A/G magnetic beads
-
Elution buffer
-
Western blot reagents (as described in 3.1)
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours). Pre-treat with MG132 to prevent the degradation of the complex.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with anti-AR antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using anti-AR and anti-CRBN antibodies.
-
-
Data Analysis: A band for CRBN in the sample immunoprecipitated with the AR antibody (and vice versa) in the this compound-treated sample, but not in the vehicle or IgG control, indicates a drug-dependent interaction.
AR Reporter Gene Assay
Objective: To measure the antagonistic effect of this compound on androgen-induced AR transcriptional activity.
Materials:
-
A cell line engineered to co-express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an ARE promoter.
-
Cell culture medium
-
This compound stock solution
-
Androgen (e.g., DHT)
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound in the presence of a fixed concentration of DHT (e.g., the EC50 for DHT-induced luciferase expression). Include controls for basal activity (vehicle only) and maximal activation (DHT only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percentage of inhibition of DHT-induced activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Visualization of Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: this compound's dual mechanism: AR antagonism and proteasomal degradation.
Experimental Workflow for AR Degradation Assessment
Caption: Workflow for quantifying AR degradation via Western Blot.
Conclusion
This compound represents a novel and promising therapeutic strategy for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Its dual mechanism of action, combining potent AR antagonism with selective, proteasome-mediated degradation, leads to a profound and durable inhibition of the AR signaling cascade. The preclinical data robustly support its enhanced potency over existing standards of care and its efficacy against various AR mutations. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other AR-targeting PROTACs. As this compound progresses through clinical trials, it holds the potential to become a cornerstone of treatment for patients with advanced prostate cancer.
References
The Dual-Action Pharmacodynamics of Gridegalutamide: A Technical Guide to a Novel Androgen Receptor Degrader in Prostate Cancer
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacodynamics of Gridegalutamide (also known as BMS-986365 or CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Developed by Celgene, now under Bristol Myers Squibb, this compound is a proteolysis-targeting chimera (PROTAC) that exhibits a unique dual mechanism of action, combining potent AR degradation with direct AR antagonism.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, and detailed experimental protocols.
Executive Summary
This compound represents a significant advancement in the targeting of the androgen receptor, a key driver of prostate cancer progression. As a heterobifunctional molecule, it recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This degradation is rapid, potent, and effective against both wild-type and clinically relevant mutant forms of the AR that confer resistance to current therapies.[6] Furthermore, this compound's direct antagonism of the AR provides a secondary mechanism to inhibit any residual receptor activity. Preclinical studies have demonstrated its superiority over standard-of-care AR inhibitors in various models, and it has shown promising anti-tumor activity and a manageable safety profile in early clinical trials.[6][7]
Mechanism of Action: A Dual Approach to AR Inhibition
This compound's innovative design as a PROTAC allows it to harness the cell's own protein disposal machinery to eliminate the AR. It consists of a ligand that binds to the AR and another that recruits the CRBN E3 ubiquitin ligase, linked by a chemical scaffold. This proximity induces the formation of a ternary complex between the AR and CRBN, leading to the polyubiquitination of the AR and its subsequent degradation by the proteasome.[4] This dual-action mechanism of AR degradation and antagonism offers a potential advantage in overcoming resistance to existing AR pathway inhibitors.[3]
Quantitative Pharmacodynamic Data
Preclinical studies have quantified the potent activity of this compound in various prostate cancer cell lines, including those with mutations that confer resistance to standard therapies.
Table 1: In Vitro Degradation Potency of this compound against Wild-Type and Mutant Androgen Receptor
| Cell Line | AR Status | DC50 (nM) | Maximum Degradation (Ymin) |
| CW-R22PC_HR | H875Y Mutant | 6 | 12% |
| PC3 | L702H Mutant | 1509 | 41% |
Data sourced from a 2024 study on next-generation oral AR degraders.[8]
Table 2: Comparative Androgen Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | 3.6 |
| Enzalutamide (B1683756) | 47.0 |
Data sourced from a 2024 study on next-generation oral AR degraders.[8]
Table 3: In Vivo Efficacy of this compound in a VCaP Mouse Xenograft Model
| Treatment Group (30 mg/kg, QD for 3 days) | AR Protein Reduction (6h) | AR Protein Reduction (24h) |
| This compound | 91% | 83% |
Data sourced from a 2024 study on next-generation oral AR degraders.[8]
In patient-derived xenograft (PDX) models of mCRPC, this compound (60 mg/kg, QD for 47 days) demonstrated deep and durable tumor suppression, comparable to enzalutamide in a wild-type AR model and more efficacious in an abiraterone-resistant model.[8]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
In Vitro AR Degradation Assay (Western Blot)
This assay is fundamental for quantifying the degradation of the AR protein in response to this compound treatment.
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are plated in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (typically 18-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel, separated by electrophoresis, and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour, followed by incubation with a primary antibody against AR overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The membrane is re-probed for a loading control (e.g., GAPDH or β-actin). Band intensities are quantified using densitometry software to determine the percentage of AR degradation relative to the vehicle control.[6]
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of AR degradation on the viability and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded in an opaque-walled 96-well plate.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: The plate is incubated for 5-7 days.
-
Reagent Addition: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[2][9][10][11]
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of the AR.
Methodology:
-
Reaction Setup: A master mix containing E1 and E2 enzymes, ubiquitin, the target protein (AR), and ATP in a reaction buffer is prepared.
-
Treatment: The CRBN E3 ligase complex and this compound (or DMSO control) are added to the reaction mix.
-
Incubation: The reaction is incubated to allow for ubiquitination.
-
Termination and Analysis: The reaction is stopped, and the samples are analyzed by SDS-PAGE and Western blot using an anti-AR antibody.
-
Interpretation: A ladder of higher molecular weight bands above the unmodified AR band indicates polyubiquitination.[12]
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase I clinical trial (NCT04428788) in men with progressive mCRPC.[8][12][13] Interim analysis of 95 patients showed that this compound was well-tolerated with a manageable safety profile.[8] Encouraging clinical activity was observed, with 35% of patients at the 900 mg BID dose achieving a prostate-specific antigen (PSA) reduction of ≥50%.[8] These promising early results support the continued development of this compound as a potential new treatment paradigm for patients with advanced prostate cancer, including those who have developed resistance to current AR-targeted therapies.[6]
Conclusion
This compound's dual mechanism of androgen receptor degradation and antagonism positions it as a highly promising therapeutic agent for metastatic castration-resistant prostate cancer. Its ability to potently degrade both wild-type and mutant AR, coupled with encouraging preclinical and early clinical data, suggests it may overcome the limitations of current AR-targeted therapies. The detailed pharmacodynamic data and experimental protocols provided in this guide offer a valuable resource for the scientific community to further understand and build upon the development of this next-generation prostate cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
The Molecular Basis for Gridegalutamide's Selectivity for the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gridegalutamide (also known as BMS-986365 or CC-94676) is a novel, orally bioavailable heterobifunctional molecule designed to overcome resistance to current androgen receptor (AR) pathway inhibitors in the treatment of prostate cancer.[1][2] Its distinct mechanism of action, which combines high-affinity binding and subsequent degradation of the androgen receptor, provides a dual-pronged approach to inhibiting AR signaling.[1] This technical guide elucidates the molecular basis for this compound's selectivity and potent activity against the androgen receptor, providing a comprehensive overview of its mechanism, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: A Dual Approach to Androgen Receptor Inhibition
This compound operates as a Proteolysis Targeting Chimera (PROTAC), a class of drugs designed to selectively eliminate specific proteins by co-opting the cell's natural protein disposal system.[2] It is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[3] One end of this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.
This simultaneous binding of both the AR and CRBN forms a ternary complex, which facilitates the ubiquitination of the AR. Poly-ubiquitinated proteins are recognized and targeted for degradation by the proteasome, the cell's primary machinery for protein catabolism. This process of induced degradation is a key differentiator from traditional AR inhibitors like enzalutamide (B1683756), which only block the receptor's function.
In addition to inducing degradation, this compound's binding to the AR LBD also acts as a direct antagonist, competitively inhibiting the binding of androgens and preventing downstream signaling. This dual mechanism of action—degradation and antagonism—is believed to contribute to its potent anti-tumor activity and its ability to overcome resistance mechanisms that can arise with conventional AR-targeted therapies.
dot
Caption: this compound's dual mechanism of action.
Quantitative Data
Preclinical studies have demonstrated this compound's superior potency and efficacy compared to the second-generation antiandrogen, enzalutamide.
| Parameter | This compound (BMS-986365) | Enzalutamide | Reference |
| Androgen Receptor Binding Affinity (Ki) | 3.6 nM | 47.0 nM | |
| Inhibition of AR-Dependent Proliferation | 10 to 120-fold more potent | - | |
| Inhibition of Androgen-Stimulated Transcription | ~100-fold more potent | - | |
| AR Protein Reduction (VCaP xenograft model, 30 mg/kg, QD) | 91% at 6h, 83% at 24h | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Androgen Receptor Competitive Binding Assay
This protocol is adapted from a high-throughput scintillation proximity assay (SPA) for the androgen receptor.
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor: Purified human androgen receptor ligand-binding domain (AR-LBD).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2.
-
Plates: 384-well Nickel Chelate Coated FlashPlates®.
-
Instrumentation: Scintillation counter.
Procedure:
-
Protein Coating: Add 5 µM of AR-LBD in assay buffer to each well of the 384-well plate. Incubate for 30-60 minutes to allow the His-tagged protein to bind to the nickel-coated plate.
-
Washing: Discard the protein solution and wash the wells with assay buffer.
-
Compound Addition: Add serial dilutions of this compound (or control compounds) in assay buffer containing 10% DMSO to the wells.
-
Radioligand Addition: Add [³H]-DHT to each well at a final concentration of 20 nM.
-
Incubation: Seal the plates and incubate at room temperature for 1 hour to reach equilibrium.
-
Detection: Measure the scintillation counts in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-DHT bound to the AR-LBD.
-
Data Analysis: The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve. The Ki values are then calculated using the Cheng-Prusoff equation.
Cell-Based Androgen Receptor Degradation Assay
This protocol describes the use of Western blotting to quantify the degradation of the androgen receptor in prostate cancer cell lines.
Objective: To assess the ability of this compound to induce the degradation of the androgen receptor in a cellular context.
Materials:
-
Cell Line: VCaP human prostate cancer cells.
-
Compounds: this compound, MG132 (proteasome inhibitor), MLN4924 (neddylation inhibitor), CC-220 (high-affinity CRBN binder).
-
Antibodies: Primary antibody against androgen receptor, and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Instrumentation: Electrophoresis and Western blotting equipment, chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment: Culture VCaP cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 24 hours). For mechanism-of-action studies, pre-treat cells with MG132, MLN4924, or CC-220 before adding this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the androgen receptor. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imager.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). The percentage of AR degradation is calculated relative to the vehicle-treated control.
dot
Caption: Workflow for AR degradation assay.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth in a castration-resistant prostate cancer model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG).
-
Cell Line: VCaP human prostate cancer cells.
-
Compound: this compound formulated for oral administration.
-
Instrumentation: Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the specified dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle.
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blotting or immunohistochemistry to confirm target engagement.
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to determine anti-tumor efficacy.
Conclusion
The molecular basis for this compound's selectivity and potency lies in its unique dual mechanism of action. By acting as both a high-affinity antagonist and a potent degrader of the androgen receptor, this compound offers a promising therapeutic strategy for overcoming resistance to existing androgen-targeted therapies in prostate cancer. The quantitative data from preclinical studies robustly support its enhanced activity compared to enzalutamide, and the detailed experimental protocols provided herein offer a framework for its continued investigation and development.
References
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Degradation by Gridegalutamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (BMS-986365, formerly CC-94676) is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to the AR and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This dual mechanism of action, combining AR degradation with antagonism, presents a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), where AR signaling is a key driver of disease progression.[3][4] Western blotting is a crucial immunodetection technique to quantitatively assess the efficacy of this compound in mediating AR degradation in both in vitro and in vivo models.
Mechanism of Action: this compound-Mediated AR Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system to eliminate the AR protein.[4] The molecule forms a ternary complex between the AR protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for recognition and degradation by the 26S proteasome.[1][3] This event-driven mechanism of action, which leads to the removal of the target protein, differentiates this compound from traditional AR inhibitors that function through occupancy-based antagonism.[5]
References
Application Notes and Protocols: Cell Proliferation Assay with Gridegalutamide in C4-2B and 22Rv1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (also known as BMS-986365 or CC-94676) is a first-in-class, orally bioavailable androgen receptor (AR) ligand-directed degrader (AR LDD).[1][2][3][4][5] It represents a novel therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC) by not only acting as a competitive antagonist to the androgen receptor but also inducing its degradation. This dual mechanism of action offers the potential to overcome resistance to conventional AR pathway inhibitors (ARPIs). This document provides detailed protocols for assessing the anti-proliferative effects of this compound on two common prostate cancer cell lines, C4-2B and 22Rv1, and presents available data on its efficacy.
C4-2B is a metastatic, castration-resistant prostate cancer cell line derived from LNCaP cells that is androgen-sensitive. In contrast, the 22Rv1 cell line, derived from a xenograft that relapsed after castration, expresses both full-length AR and splice variants, notably AR-V7, which contributes to its resistance to some AR-targeted therapies.
Data Presentation
The following tables summarize the anti-proliferative effects of this compound and the comparator, enzalutamide, on the specified prostate cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Notes |
| C4-2B | This compound | Data not available | Preclinical studies indicate high potency in AR-dependent cell lines. |
| Enzalutamide | ~1.19 | IC50 can vary based on experimental conditions. An enzalutamide-resistant C4-2B cell line showed an IC50 of 14.77 µM. | |
| 22Rv1 | This compound | Little anti-proliferative effect | Studies have shown minimal impact on the proliferation of this cell line. |
| Enzalutamide | ~10 | This cell line is known to be enzalutamide-resistant. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a cell proliferation assay.
Caption: this compound's dual action: AR antagonism and degradation.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Experimental Protocols
Cell Culture
C4-2B Cells:
-
Culture Medium: T-Medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
22Rv1 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency.
Cell Proliferation Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
C4-2B or 22Rv1 cells
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates a potent, dual mechanism of action that effectively targets the androgen receptor. While it shows significant anti-proliferative activity in AR-dependent prostate cancer cell lines, its effect is minimal in the 22Rv1 cell line, which is known for its resistance mechanisms involving AR splice variants. The provided protocols offer a standardized method for researchers to further investigate the efficacy of this compound and similar compounds in relevant prostate cancer models.
References
- 1. championsoncology.com [championsoncology.com]
- 2. This compound (BMS-986365) / BMS [delta.larvol.com]
- 3. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Application Notes and Protocols for Establishing Gridegalutamide-Resistant Prostate Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (BMS-986365) is a novel, orally bioavailable androgen receptor (AR) degrader with a dual mechanism of action, functioning as both an AR antagonist and a proteolysis-targeting chimera (PROTAC).[1][2] This dual action allows it to not only block AR signaling but also promote the degradation of the AR protein, offering a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC).[1][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of this compound-resistant prostate cancer cell line models is crucial for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure.
These application notes provide a comprehensive guide for developing and characterizing this compound-resistant prostate cancer cell lines. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for use with this compound.
This compound: Mechanism of Action and Resistance
This compound is a heterobifunctional molecule that recruits the CRL4CRBN E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of the AR protein disrupts downstream signaling pathways that drive prostate cancer cell proliferation. Additionally, its antagonist activity directly inhibits AR function.
Mechanisms of resistance to AR-targeted therapies are complex and can include:
-
AR Gene Alterations: Overexpression, amplification, or mutations of the AR gene can lead to increased AR protein levels or a constitutively active receptor that is less dependent on androgen binding.
-
AR Splice Variants: Expression of truncated AR splice variants that lack the ligand-binding domain can drive resistance to drugs targeting this domain.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of AR signaling.
-
Drug Efflux: Increased expression of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), can reduce the intracellular concentration of the drug.
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for establishing and characterizing this compound-resistant prostate cancer cell lines.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) | ATCC | CRL-1740, CRL-2876, CRL-2505 |
| This compound | MedChemExpress | HY-136365 |
| Cell Culture Medium (e.g., RPMI-1640, DMEM) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo) | Promega | G7570 |
| DMSO | Sigma-Aldrich | D2650 |
Protocol for Establishing this compound-Resistant Cell Lines
This protocol employs a dose-escalation method to gradually select for resistant cell populations.
Step 1: Determine the IC50 of this compound in Parental Cells
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 0.1 nM to 10 µM). Replace the medium in the 96-well plates with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Step 2: Generation of Resistant Cell Lines
-
Initial Exposure: Culture the parental prostate cancer cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth), as determined in Step 1.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months. The goal is to establish a cell line that can proliferate in a high concentration of this compound (e.g., 10-fold or higher than the parental IC50).
-
Cryopreservation: At various stages of resistance development (e.g., after a stable culture is established at a new concentration), cryopreserve aliquots of the cells for future experiments.
Step 3: Confirmation and Characterization of Resistance
-
IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other AR-targeted therapies (e.g., enzalutamide, abiraterone) and chemotherapeutic agents (e.g., docetaxel) to investigate potential cross-resistance mechanisms.
The following diagram outlines the experimental workflow for generating this compound-resistant cell lines.
Data Presentation
Quantitative data from the characterization of the resistant cell lines should be presented in a clear and organized manner to facilitate comparison.
Table 1: IC50 Values of this compound and Other Compounds in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Enzalutamide IC50 (nM) | Docetaxel IC50 (nM) | Resistance Index (RI)1 |
| LNCaP (Parental) | Value | Value | Value | 1.0 |
| LNCaP-GridR | Value | Value | Value | Calculate |
| VCaP (Parental) | Value | Value | Value | 1.0 |
| VCaP-GridR | Value | Value | Value | Calculate |
1Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Further Characterization of Resistant Cell Lines
To elucidate the mechanisms of resistance, further molecular and cellular analyses are recommended.
-
Western Blotting: Analyze the protein expression levels of AR, AR splice variants, and key components of downstream signaling pathways (e.g., PSA).
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of the AR gene and genes associated with drug metabolism and efflux.
-
Gene Sequencing: Sequence the AR gene to identify potential mutations in the resistant cell lines.
-
Functional Assays: Conduct proliferation, apoptosis, and cell cycle assays to assess the functional consequences of this compound resistance.
The following diagram depicts a potential signaling pathway alteration in a this compound-resistant cell.
Conclusion
The development of this compound-resistant prostate cancer cell lines is an essential tool for advancing our understanding of drug resistance in mCRPC. The protocols and information provided in these application notes offer a framework for researchers to establish and characterize these valuable in vitro models. By investigating the molecular underpinnings of resistance, the scientific community can work towards developing more effective therapeutic strategies for patients with advanced prostate cancer.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Gridegalutamide in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (also known as BMS-986365 or CC-94676) is a potent and orally bioavailable androgen receptor (AR) targeting agent under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] this compound exhibits a dual mechanism of action: it not only acts as an antagonist to the androgen receptor, but it also induces its degradation, offering a potential advantage in overcoming resistance to traditional AR inhibitors.[1]
As a heterobifunctional molecule, this compound links a ligand that binds to the androgen receptor with a ligand for an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2] This degradation of the AR protein disrupts downstream signaling pathways that are crucial for the proliferation of prostate cancer cells.[3] Preclinical studies in various xenograft mouse models of prostate cancer have demonstrated the efficacy of this compound in suppressing tumor growth.[1][4]
These application notes provide detailed protocols for utilizing in vivo xenograft mouse models to test the efficacy of this compound, along with a summary of key preclinical data and visual representations of the relevant biological pathways and experimental workflows.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a prostate cancer cell.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol: VCaP
This protocol outlines the procedure for establishing and utilizing a VCaP cell line-derived xenograft model to assess the in vivo efficacy of this compound. VCaP cells are derived from a vertebral bone metastasis of a hormone-refractory prostate cancer patient and express high levels of androgen receptor.
Materials:
-
VCaP human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Enzalutamide (as a comparator)
-
Standard animal husbandry equipment and facilities
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture VCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation for Implantation: Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Enzalutamide).
-
Drug Administration:
-
Prepare this compound and Enzalutamide in the appropriate vehicle. A common formulation for oral gavage is a suspension in 0.5% methylcellulose.
-
Administer this compound orally (e.g., 30 mg/kg, once daily).
-
Administer Enzalutamide orally (e.g., 30 mg/kg, once daily) as a comparator.
-
Administer the vehicle to the control group using the same volume and schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for protein analysis (e.g., Western blot for AR levels) or fixed in formalin for immunohistochemistry.
-
Collect blood samples for analysis of prostate-specific antigen (PSA) levels if applicable.
-
Patient-Derived Xenograft (PDX) Model Protocol
This protocol describes the establishment and use of patient-derived xenograft models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.
Materials:
-
Fresh prostate cancer tissue from consenting patients (e.g., from biopsy or surgery)
-
Male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Surgical tools for tissue processing and implantation
-
This compound
-
Vehicle for oral gavage
-
Enzalutamide (as a comparator)
-
Standard animal husbandry equipment and facilities
-
Calipers for tumor measurement
Procedure:
-
Tissue Acquisition and Preparation:
-
Obtain fresh tumor tissue in a sterile collection medium on ice and process it within 2-4 hours of collection.
-
In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Make a small incision on the flank of the mouse and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
-
PDX Establishment and Passaging:
-
Monitor the mice for tumor growth. The latency period for PDX models can be variable.
-
Once the initial tumor (P0) reaches a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The P0 tumor can then be passaged into new cohorts of mice (P1) for expansion.
-
-
Efficacy Study:
-
Once a stable PDX line is established (typically after 2-3 passages), expand the tumor in a cohort of mice.
-
When the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound (e.g., 60 mg/kg, once daily, orally), Enzalutamide (e.g., 50 mg/kg, once daily, orally), and vehicle as described in the CDX protocol.
-
Monitor tumor growth and animal health as previously described.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and other relevant tissues for analysis as described in the CDX protocol.
-
Quantitative Data Summary
The following tables summarize the preclinical efficacy data for this compound in xenograft models.
Table 1: Efficacy of this compound in VCaP Xenograft Model
| Treatment Group | Dose and Schedule | Duration of Treatment | Tumor Volume Outcome | Androgen Receptor (AR) Protein Reduction |
| This compound | 30 mg/kg, QD, PO | 22 days (from day 30 to 52 post-inoculation) | Tumor volume remained unchanged during the dosing period | 91% at 6 hours, 83% at 24 hours |
| Enzalutamide | 30 mg/kg, QD, PO | 22 days (from day 30 to 52 post-inoculation) | Indistinguishable from placebo | Not specified |
| Placebo | Vehicle, QD, PO | 22 days (from day 30 to 52 post-inoculation) | Continued tumor growth | Not applicable |
Data synthesized from preclinical studies reported in various sources.[4]
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Model Characteristics | Treatment Group | Dose and Schedule | Duration of Treatment | Tumor Growth Outcome |
| CTG-2441 | mCRPC, AR WT | This compound | 60 mg/kg, QD | 47 days | Deep and durable tumor suppression |
| Enzalutamide | 50 mg/kg, QD | 47 days | Comparable tumor suppression to this compound | ||
| CTG-2440 | Abiraterone-resistant mCRPC, AR WT | This compound | Not specified | Not specified | More efficacious and durable tumor suppression |
| Enzalutamide | Not specified | Not specified | Less effective compared to this compound |
Data synthesized from preclinical studies reported in various sources.[4]
Experimental Workflow Diagrams
Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.
Caption: Experimental workflow for a patient-derived xenograft (PDX) study.
References
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in the Study of Gridegalutamide Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model of human cancer compared to traditional cell line-derived xenografts. By implanting fresh patient tumor tissue directly into immunodeficient mice, PDX models retain the histological and genetic heterogeneity of the original tumor.[1][2] This fidelity is crucial for evaluating the efficacy of novel cancer therapeutics and understanding mechanisms of drug resistance.
Gridegalutamide (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable small molecule that represents a novel class of cancer therapeutics. It functions as a dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[3] this compound targets the androgen receptor, a key driver in prostate cancer, by inducing its degradation through the ubiquitin-proteasome system and simultaneously inhibiting its signaling pathway.[4] This dual mechanism of action holds promise for overcoming resistance to conventional AR-targeted therapies in metastatic castration-resistant prostate cancer (mCRPC).[3]
These application notes provide detailed protocols for utilizing prostate cancer PDX models to assess the preclinical efficacy of this compound. The protocols cover the establishment of PDX models, administration of the therapeutic agent, and comprehensive evaluation of the tumor response.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of this compound in a prostate cancer cell.
Caption: General experimental workflow for evaluating this compound in PDX models.
Quantitative Data Summary
The following tables summarize representative preclinical data for an androgen receptor degrader, ARV-110 (bavdegalutamide), which has a similar mechanism of action to this compound. This data is illustrative of the types of results that can be obtained from PDX studies.
Table 1: In Vivo Efficacy of an AR Degrader in a VCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Oral Gavage | Daily | 0 |
| ARV-110 | 0.1 | Oral Gavage | Daily | 20 |
| ARV-110 | 0.3 | Oral Gavage | Daily | 69 |
| ARV-110 | 1 | Oral Gavage | Daily | 101 |
| ARV-110 | 3 | Oral Gavage | Daily | 109 |
| Enzalutamide | 10 | Oral Gavage | Daily | 79 |
Data adapted from preclinical studies of ARV-110.[5]
Table 2: Androgen Receptor Degradation in a VCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | AR Protein Reduction (%) |
| Vehicle Control | - | Oral Gavage | 3 days | 0 |
| ARV-110 | 0.3 | Oral Gavage | 3 days | 70 |
| ARV-110 | 1 | Oral Gavage | 3 days | 87 |
| ARV-110 | 3 | Oral Gavage | 3 days | 90 |
Data adapted from preclinical studies of ARV-110.[5]
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer PDX Models
Objective: To establish patient-derived xenografts from fresh prostate cancer tissue.
Materials:
-
Fresh patient prostate tumor tissue collected under sterile conditions.
-
Transport medium (e.g., DMEM with antibiotics) on ice.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile surgical instruments (scalpels, forceps).
-
Matrigel (optional).
-
6-8 week old male immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains).
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical clips or sutures.
-
Animal housing under specific pathogen-free (SPF) conditions.
Procedure:
-
Tumor Tissue Collection and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove blood and debris.
-
Mechanically mince the tumor into small fragments of approximately 2-3 mm³.[6]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
For subcutaneous models, make a small incision on the flank of the mouse and create a subcutaneous pocket using blunt dissection.[4]
-
Implant one to two tumor fragments into the pocket. The use of Matrigel may enhance engraftment rates.[6]
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor mice at least twice weekly for tumor formation and growth.
-
Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.[4][7]
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion of the PDX model. It is recommended to use early-passage tumors (P2-P5) for efficacy studies to maintain the characteristics of the original patient tumor.
-
Protocol 2: Administration of this compound in PDX Models
Objective: To administer this compound to tumor-bearing PDX mice.
Materials:
-
This compound powder.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral gavage).[7]
-
Sterile water for injection.
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend the this compound powder in the vehicle to the final desired concentration. Ensure a homogenous suspension.
-
Prepare the formulation fresh daily or as stability data allows.
-
-
Administration to PDX Mice:
-
Once PDX tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
-
Protocol 3: Evaluation of Tumor Response
Objective: To assess the anti-tumor efficacy of this compound in PDX models.
Materials:
-
Digital calipers.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
-
PSA ELISA kit.
-
Formalin for tissue fixation.
-
Paraffin (B1166041) for embedding.
-
Antibodies for immunohistochemistry (e.g., anti-AR, anti-Ki67).
Procedure:
-
Tumor Volume Measurement:
-
Biomarker Analysis (Serum PSA):
-
Collect blood samples from the mice (e.g., via retro-orbital or submandibular bleeding) at baseline and at specified time points during the study.
-
Separate the serum and store at -80°C until analysis.
-
Measure serum PSA levels using a human PSA-specific ELISA kit.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin for immunohistochemistry (IHC) analysis.
-
Flash-freeze another portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.
-
Perform IHC for relevant biomarkers such as Androgen Receptor (AR) to assess degradation and Ki67 to evaluate cell proliferation.
-
-
Data Analysis and Interpretation:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control group.
-
Analyze changes in serum PSA levels between treatment and control groups.
-
Evaluate IHC results to determine the effect of this compound on AR protein levels and tumor cell proliferation.
-
Assess treatment-related toxicity by monitoring changes in body weight and any observable adverse effects. A body weight loss of more than 20% is often considered a sign of significant toxicity.
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Gridegalutamide Administration in Prostate Cancer Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gridegalutamide (also known as BMS-986365 or CC-94676) is a potent, orally bioavailable, and investigational therapeutic agent for the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a first-in-class dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[2][3][4] As a proteolysis-targeting chimera (PROTAC), this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This dual mechanism of AR degradation and antagonism offers a promising strategy to overcome resistance to current AR-targeted therapies.[1][3] Preclinical studies have demonstrated its ability to suppress tumor growth in mouse models of castration-resistant prostate cancer.[1]
Prostate cancer organoids have emerged as a critical preclinical model, as they closely recapitulate the three-dimensional architecture, genetic heterogeneity, and therapeutic responses of the original patient tumors.[7] This document provides detailed application notes and protocols for the administration and evaluation of this compound in prostate cancer organoid cultures.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Model System | Metric | Result | Reference |
| Prostate Cancer Cell Lines | Inhibition of AR-dependent proliferation | 10 to 120-fold more potent than enzalutamide | [2][3] |
| Prostate Cancer Cell Lines | Inhibition of androgen-stimulated AR target gene transcription | ~100-fold more potent than enzalutamide | [3] |
| VCaP Mouse Xenograft | AR Protein Reduction (30 mg/kg, QD, PO) | 91% reduction at 6 hours, 83% reduction at 24 hours | [5] |
| PDX CTG-2441 (mCRPC, AR WT) | Tumor Suppression (60 mg/kg, QD for 47 days) | Deep and durable suppression, comparable to enzalutamide | [5] |
| PDX CTG-2440 (Abiraterone-resistant, mCRPC, AR WT) | Tumor Suppression | More efficacious and durable than enzalutamide | [5] |
Table 2: Clinical Efficacy of this compound in mCRPC Patients (Phase 1, NCT04428788)
| Dose Level | Metric | Result | Reference |
| 900 mg BID | PSA Reduction ≥30% | 55% of patients | [5] |
| 900 mg BID | PSA Reduction ≥50% | 35% of patients | [5] |
| 900 mg BID | PSA Reduction ≥90% | 10% of patients | [5] |
| 900 mg BID | Progression-free at 6 months | 45% of patients | [5] |
Signaling Pathway and Mechanism of Action
This compound's dual mechanism of action is a key feature. It not only acts as a competitive antagonist at the androgen receptor's ligand-binding domain but also induces its degradation. This is achieved through its heterobifunctional structure, which binds to both the AR and the E3 ubiquitin ligase cereblon, leading to the formation of a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation prevents AR-mediated signaling and inhibits the proliferation of prostate cancer cells.[8]
Caption: this compound's dual mechanism of action.
Experimental Protocols
Protocol 1: Establishment and Culture of Prostate Cancer Organoids
This protocol is adapted from established methods for generating organoids from patient-derived xenografts (PDXs) or patient tissue.
Materials:
-
Prostate cancer tissue (from biopsy, resection, or PDX)
-
Basement membrane matrix
-
Organoid culture medium (Advanced DMEM/F12 with supplements)
-
Collagenase Type II
-
TrypLE Express
-
ROCK inhibitor (Y-27632)
-
Cell culture plates (24-well or 48-well)
Procedure:
-
Tissue Digestion:
-
Mince the prostate cancer tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type II and 10 µM Y-27632 at 37°C with agitation for 1-2 hours or until the tissue is dissociated.
-
Neutralize the collagenase with an equal volume of Advanced DMEM/F12.
-
Pellet the cells by centrifugation and wash with fresh medium.
-
Further dissociate the cell pellet with TrypLE Express for 5-10 minutes at 37°C.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Dispense droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Carefully add pre-warmed organoid culture medium supplemented with 10 µM Y-27632.
-
-
Organoid Maintenance:
-
Replace the culture medium every 2-3 days.
-
Once organoids are established (typically 7-14 days), the ROCK inhibitor can be removed from the medium.
-
Passage the organoids every 1-2 weeks by mechanically disrupting them and re-plating in a fresh basement membrane matrix.
-
Protocol 2: this compound Administration to Organoid Cultures
Materials:
-
Established prostate cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Dosing Medium:
-
Prepare a dilution series of this compound in organoid culture medium. Based on preclinical data in cell lines, a starting concentration range of 1 nM to 10 µM is recommended.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Organoids:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared dosing medium (with this compound or vehicle) to the respective wells.
-
Incubate the organoids for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal endpoint. For long-term studies, refresh the dosing medium every 2-3 days.
-
-
Endpoint Analysis:
-
After the treatment period, harvest the organoids for downstream analysis as described in the subsequent protocols.
-
Protocol 3: Assessment of Organoid Viability
Materials:
-
Treated organoid cultures
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Equilibrate the organoid plates and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viability.
Protocol 4: Analysis of AR Protein Levels and Target Gene Expression
A. Western Blotting for AR Protein:
-
Harvest organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the androgen receptor and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
B. Quantitative RT-PCR for AR Target Genes:
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow Visualization
Caption: Experimental workflow for this compound testing in organoids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (BMS-986365) / BMS [delta.larvol.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
Application Notes and Protocols for Assessing Gridegalutamide's Impact on Androgen Receptor (AR)-Regulated Gene Expression
Introduction
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a pivotal driver in the progression of prostate cancer.[1] Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of a suite of target genes, including Prostate-Specific Antigen (PSA), TMPRSS2, and FKBP5.[2][3] This signaling cascade promotes the growth and survival of prostate cancer cells. Consequently, inhibiting the AR signaling axis is a primary strategy in prostate cancer therapy.[1][4]
Gridegalutamide (also known as BMS-986365) is a first-in-class, orally bioavailable heterobifunctional molecule with a dual mechanism of action. It acts as both a competitive AR antagonist and a ligand-directed degrader. This compound binds to the AR and simultaneously recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This dual action of direct antagonism and degradation provides a powerful approach to profoundly inhibit AR signaling and overcome resistance mechanisms that emerge with conventional AR pathway inhibitors.
These application notes provide detailed protocols for researchers to assess the impact of this compound on AR protein levels and the expression of AR-regulated genes in prostate cancer cell lines.
Androgen Receptor Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the canonical AR signaling pathway and the dual inhibitory and degradative mechanism of this compound.
Application Note 1: Quantifying AR Protein Degradation via Western Blot
This protocol details the use of Western blotting to measure the dose-dependent degradation of the AR protein in prostate cancer cells following treatment with this compound.
Experimental Workflow: Western Blot
Protocol: Western Blot for AR Degradation
-
Cell Culture and Treatment:
-
Culture AR-positive prostate cancer cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Seed cells in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours). To assess antagonism, cells can be co-treated with an androgen like Dihydrotestosterone (DHT, 10 nM).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein, such as GAPDH (e.g., 1:5000 dilution), to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Data Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR band intensity to the corresponding GAPDH band intensity.
-
Data Presentation: AR Protein Levels
| Treatment Group | This compound (nM) | Normalized AR Protein Level (Relative to Vehicle) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.08 |
| This compound | 0.1 | 0.85 | 0.06 |
| This compound | 1 | 0.52 | 0.05 |
| This compound | 10 | 0.15 | 0.03 |
| This compound | 100 | <0.05 | 0.01 |
Application Note 2: Measuring AR Target Gene Expression via RT-qPCR
This protocol describes how to use Reverse Transcription Quantitative PCR (RT-qPCR) to quantify changes in the mRNA levels of AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) in response to this compound treatment.
Experimental Workflow: RT-qPCR
Protocol: RT-qPCR for AR Target Genes
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the Western Blot protocol (Section 1). It is often efficient to prepare parallel plates for protein and RNA extraction from the same experiment.
-
-
RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer from a commercial RNA isolation kit (e.g., TRIzol or column-based kits).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers and/or oligo(dT) primers. The reaction is typically carried out at 42°C for 50-60 minutes, followed by enzyme inactivation.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 384-well plate. Each reaction should contain template cDNA (e.g., 25 ng), forward and reverse primers for the target gene (e.g., KLK3, TMPRSS2) or a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green PCR Master Mix.
-
Run samples in triplicate.
-
Use a thermal cycler with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize to the vehicle control group (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation: AR Target Gene Expression
| Target Gene | This compound (10 nM) Fold Change vs. Vehicle | Standard Deviation | p-value |
| KLK3 (PSA) | 0.08 | 0.02 | <0.001 |
| TMPRSS2 | 0.15 | 0.04 | <0.001 |
| FKBP5 | 0.11 | 0.03 | <0.001 |
| ACTB | 1.02 | 0.05 | >0.05 |
Application Note 3: Assessing AR Occupancy on DNA via Chromatin Immunoprecipitation (ChIP)
This protocol outlines the use of ChIP-qPCR to investigate whether this compound reduces the binding of the AR protein to the regulatory regions (e.g., enhancers, promoters) of its target genes.
Experimental Workflow: ChIP-qPCR
References
Troubleshooting & Optimization
Overcoming solubility issues with Gridegalutamide in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Gridegalutamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2][3] It is classified as a proteolysis targeting chimera (PROTAC), a molecule designed to selectively target and degrade specific proteins by utilizing the cell's own ubiquitin-proteasome system.[1] this compound exhibits a dual mechanism of action, not only inducing the degradation of the androgen receptor but also acting as an antagonist, thereby inhibiting AR-mediated signaling pathways crucial for the proliferation of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[1][4][5]
Q2: What are the known physicochemical properties and solubility of this compound?
A2: this compound is a complex small molecule with the chemical formula C41H45F3N8O5S and a molar mass of 818.92 g/mol .[1] While specific public data on its solubility in various solvents is limited, compounds of this nature (high molecular weight, complex structure) are often poorly soluble in aqueous solutions like cell culture media. It is anticipated to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
A3: Precipitation upon addition to aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the sharp decrease in the compound's solubility when it is transferred from a high-concentration organic stock solution (like DMSO) into the aqueous environment of the culture medium. The final concentration of the organic solvent may be too low to keep the compound dissolved.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Based on common laboratory practice for similar compounds, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitate forms in the cell culture medium after adding the this compound DMSO stock solution.
| Troubleshooting Step | Detailed Recommendation | Considerations |
| 1. Optimize Final DMSO Concentration | Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[6] It is critical to perform a vehicle control experiment (medium with the same final DMSO concentration) to determine the tolerance of your specific cell line. | Increasing the final DMSO concentration may enhance solubility but can also introduce cellular toxicity. Always validate the maximum tolerated DMSO concentration for your experimental system. |
| 2. Modify the Dilution Protocol | Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. Add the stock solution to a smaller volume of medium while vortexing or gently swirling to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are prone to precipitation. | Freshly prepare working solutions for each experiment. Avoid storing diluted aqueous solutions of this compound, as precipitation can occur over time. |
| 3. Utilize a Co-solvent | For particularly challenging solubility issues, a co-solvent system can be employed. A common approach involves using polyethylene (B3416737) glycol (PEG) and a surfactant like Tween 80. However, this should be a last resort and requires careful validation. | Co-solvents can have their own effects on cells. It is essential to run appropriate vehicle controls containing the co-solvents at the same final concentration used for the this compound treatment. |
| 4. Gentle Heating and Sonication | After preparing the stock solution in DMSO, gentle warming of the vial to 37°C for a short period (5-10 minutes) can aid dissolution. Brief sonication in an ultrasonic bath can also help to break up small aggregates and improve dissolution. | Avoid excessive heating, as it may degrade the compound. Visually inspect the solution to ensure all particulate matter has dissolved before further dilution. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound solubility. Note: This data is for illustrative purposes and should be experimentally verified.
| Solvent | Hypothetical Solubility | Notes |
| DMSO | ≥ 50 mg/mL | A high-concentration stock solution can likely be prepared. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not feasible. |
| Cell Culture Medium (with 0.1% DMSO) | Dependent on final concentration | Precipitation is likely at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 818.92 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 818.92 g/mol * 1000 mg/g = 8.19 mg
-
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3][7]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = 1 µL
-
-
Recommended Dilution Method: a. Dispense the desired final volume of pre-warmed cell culture medium into a sterile tube (e.g., 1 mL). b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (1 µL in this example). c. Ensure the solution is mixed thoroughly to achieve a homogenous concentration.
-
Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium.
-
As a crucial control, prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium and treat a parallel set of cells. The final DMSO concentration in the vehicle control must be identical to that in the experimental wells.[6]
-
Incubate the cells for the desired treatment duration.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for cell treatment with this compound.
References
Troubleshooting inconsistent AR degradation with Gridegalutamide
Gridegalutamide Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound-mediated Androgen Receptor (AR) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and specific Androgen Receptor (AR) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), forming a ternary complex between the AR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This leads to a reduction in the total cellular levels of the AR protein.
Q2: Why am I observing inconsistent AR degradation between experiments?
Inconsistent AR degradation can arise from several factors, including:
-
Cell Health and Passage Number: Cells with high passage numbers may exhibit altered protein expression, including lower levels of necessary E3 ligases.
-
Compound Solubility and Stability: this compound may precipitate or degrade if not stored or prepared correctly.
-
Experimental Conditions: Variations in cell density, treatment duration, or serum concentration in the media can impact results.
-
The "Hook Effect": At very high concentrations, the formation of binary complexes (this compound-AR or this compound-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation.
Q3: What are the optimal experimental conditions for observing AR degradation with this compound?
Optimal conditions can be cell-line dependent. However, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM for a duration of 18-24 hours. See the data in Table 1 for a typical response in LNCaP cells.
Q4: Can I use this compound in animal models?
This compound has been formulated for in-vivo studies. However, pharmacokinetic and pharmacodynamic properties should be carefully evaluated for your specific model system. Please refer to the in-vivo protocol guide for more details.
Troubleshooting Guides
Problem 1: Little to No AR Degradation Observed
If you are not observing the expected degradation of the Androgen Receptor, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Incorrect Compound Concentration | Confirm the final concentration of this compound in your experiment. Perform a dose-response curve (1 nM - 10 µM) to identify the optimal degradation concentration (DC50). |
| Insufficient Treatment Time | AR degradation is time-dependent. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. |
| Low E3 Ligase Expression | Verify the expression levels of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western Blot or qPCR. Consider using a different cell line with higher E3 ligase expression. |
| Proteasome Inhibition | Ensure that other treatments or media components are not inhibiting proteasome function. As a positive control, co-treat with a known proteasome inhibitor (e.g., MG132); this should rescue AR from degradation. |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. |
Problem 2: High Variability Between Replicates
High variability can obscure meaningful results. Use this guide to improve the consistency of your experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells or plates. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before treatment. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inconsistent Lysis or Protein Quantification | Use a standardized lysis protocol and ensure complete cell lysis. Use a reliable protein quantification assay (e.g., BCA) to normalize protein loading for downstream analysis like Western Blotting. |
Data Presentation
Table 1: Dose-Response of this compound on AR Levels in LNCaP Cells
This table represents typical data from a dose-response experiment after a 24-hour treatment with this compound. The percentage of AR remaining is normalized to a vehicle-treated control.
| This compound Conc. (nM) | Mean % AR Remaining | Standard Deviation |
| 0 (Vehicle) | 100% | 5.2 |
| 1 | 85% | 4.8 |
| 10 | 52% | 6.1 |
| 100 | 15% | 3.9 |
| 1000 | 25% | 4.5 |
| 10000 | 45% | 5.5 |
Note the increase in AR remaining at 1000 nM and 10000 nM, which is indicative of the "Hook Effect".
Table 2: Time-Course of AR Degradation with 100 nM this compound
This table shows the kinetics of AR degradation in LNCaP cells treated with 100 nM this compound.
| Treatment Duration (Hours) | Mean % AR Remaining | Standard Deviation |
| 0 | 100% | 6.3 |
| 2 | 91% | 5.9 |
| 4 | 74% | 7.1 |
| 8 | 48% | 6.5 |
| 16 | 21% | 4.2 |
| 24 | 16% | 3.8 |
Experimental Protocols
Protocol: Western Blot for AR Degradation
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) as well.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified Androgen Receptor signaling pathway.
Caption: Workflow for troubleshooting inconsistent results.
Identifying potential off-target effects of Gridegalutamide in preclinical models
Welcome to the technical support center for researchers utilizing Gridegalutamide in preclinical models. This resource provides guidance on identifying and characterizing potential off-target effects. As this compound is a highly selective androgen receptor (AR) degrader, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results.[1] This guide offers troubleshooting advice and detailed protocols for assessing the off-target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for a PROTAC like this compound?
A1: Proteolysis-targeting chimeras (PROTACs) like this compound mediate protein degradation via the ubiquitin-proteasome system.[2] Potential off-target effects can arise from several mechanisms:
-
Unintended Protein Degradation: The primary concern is the degradation of proteins other than the intended target (AR). This can occur if the this compound molecule facilitates the ubiquitination and subsequent degradation of other proteins.
-
Independent Pharmacological Effects: The "warhead" (AR-binding component) or the E3 ligase-recruiting component of this compound could exert biological effects independent of protein degradation.
-
"Off-target" Ubiquitination: A ternary complex forming between the PROTAC, an E3 ligase, and an unintended protein can lead to the ubiquitination and degradation of that off-target protein.
-
Perturbation of the Ubiquitin-Proteasome System (UPS): At high concentrations or with prolonged exposure, PROTACs could potentially saturate or alter the normal functioning of the UPS.
Q2: How can I begin to assess the off-target profile of this compound in my experimental system?
A2: A comprehensive assessment of off-target effects should employ a multi-faceted approach. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the entire cellular proteome following this compound treatment.[3] This can reveal the degradation of unintended proteins and highlight downstream pathway alterations.[3]
Q3: What are the essential experimental controls for studying the off-target effects of this compound?
A3: To ensure the rigor of your off-target assessment, the inclusion of appropriate controls is critical. These should include:
-
Vehicle Control: To assess the baseline proteome of your model system.
-
Inactive Control Compound: A structurally similar molecule to this compound that does not induce AR degradation. This helps to distinguish degradation-dependent effects from other pharmacological activities of the compound structure.
-
Positive Control: A known AR-targeting compound (e.g., enzalutamide) can help differentiate the effects of AR degradation from AR antagonism.[3]
Q4: What should I do if I observe unexpected toxicity in my cell-based assays with this compound?
A4: If you observe significant cytotoxicity that cannot be explained by AR degradation, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively degrading AR at the concentrations tested using methods like Western blotting or targeted proteomics.
-
Test an Inactive Control: Treat cells with an appropriate inactive control molecule. If the toxicity persists, it suggests an off-target effect independent of AR degradation.
-
Perform a Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for AR degradation (DC50). A large therapeutic window between efficacy and toxicity is desirable.
-
Conduct Global Proteomics Analysis: An unbiased proteomics experiment can help identify the unintended degradation of proteins that may be responsible for the toxicity.
-
Assess Common Toxicity Pathways: Use specific assays to measure markers of common off-target liabilities, such as mitochondrial toxicity (e.g., measuring mitochondrial membrane potential or reactive oxygen species production).
Troubleshooting Guides
Issue: High-throughput screen identifies a phenotype inconsistent with known AR signaling.
-
Potential Cause: This could be indicative of an off-target effect.
-
Troubleshooting Steps:
-
Validate the phenotype with a structurally distinct AR degrader.
-
Perform a global proteomics analysis to identify any off-target proteins that are degraded by this compound and are known to be involved in the observed phenotype.
-
Use genetic approaches (e.g., siRNA, CRISPR) to knock down the suspected off-target protein and see if it recapitulates the phenotype observed with this compound treatment.
-
Experimental Protocols & Data Presentation
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a general workflow for an unbiased assessment of proteome-wide changes induced by this compound.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest and treat with vehicle, this compound, and an inactive control compound at desired concentrations and time points.
-
Cell Lysis and Protein Extraction: Harvest cells and perform lysis to extract total protein.
-
Protein Digestion: Digest the extracted proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using high-resolution mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins from the MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to controls.
-
Filter the data to identify proteins that show significant degradation (down-regulation) specifically in the this compound-treated group and not in the inactive control group.
-
Perform pathway analysis on the list of significantly altered proteins to identify any biological pathways that are unexpectedly affected.
-
Data Presentation:
Summarize the quantitative proteomics data in a structured table.
| Protein | Gene | Fold Change (this compound vs. Vehicle) | p-value | Fold Change (Inactive Control vs. Vehicle) | p-value |
| Androgen Receptor | AR | -10.2 | <0.001 | -1.1 | 0.85 |
| Potential Off-Target 1 | GENE1 | -5.6 | <0.01 | -1.2 | 0.79 |
| Potential Off-Target 2 | GENE2 | +3.4 | <0.05 | +1.5 | 0.62 |
Targeted Western Blot for Off-Target Validation
Once potential off-targets are identified from the proteomics screen, validate these findings using a targeted method like Western blotting.
Methodology:
-
Cell Culture and Treatment: Treat cells as in the global proteomics experiment.
-
Protein Extraction and Quantification: Extract total protein and determine the concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific to your potential off-target protein(s) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent or fluorescent detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Data Presentation:
Present the quantified Western blot data in a clear, tabular format.
| Target Protein | Treatment | Normalized Intensity (Mean ± SD) | Fold Change vs. Vehicle |
| Potential Off-Target 1 | Vehicle | 1.00 ± 0.12 | - |
| This compound | 0.25 ± 0.05 | -4.0 | |
| Inactive Control | 0.95 ± 0.15 | -1.05 |
Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: On-target versus potential off-target signaling pathways.
References
- 1. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing Gridegalutamide Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gridegalutamide (BMS-986365, CC-94676) dosage for in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Q1: I am observing poor efficacy or no significant tumor growth inhibition in my xenograft model. What are the potential causes and solutions?
A1: Lack of efficacy can stem from several factors, ranging from suboptimal drug exposure to issues with the animal model itself.
Possible Causes & Solutions:
-
Insufficient Drug Exposure:
-
Suboptimal Formulation: this compound is a hydrophobic molecule and requires an appropriate vehicle for oral administration to ensure adequate absorption.[1] Re-evaluate your formulation strategy. (See FAQ 2 for recommended formulations).
-
Inadequate Dose: The dose may be too low for your specific model. Preclinical studies have shown efficacy at doses of 30 mg/kg and 60 mg/kg administered orally once daily (QD).[2] Consider performing a dose-response study to identify the optimal dose.
-
Pharmacokinetic Issues: Rapid metabolism or clearance can lead to insufficient drug concentration at the tumor site. Review available pharmacokinetic data and consider adjusting the dosing frequency if necessary.
-
-
Model-Specific Issues:
-
Androgen Receptor (AR) Status: Confirm that your xenograft model expresses sufficient levels of the androgen receptor, as this compound's efficacy is dependent on AR degradation.
-
Tumor Burden: Initiating treatment at a very large tumor volume may make it difficult to observe significant regression. It is advisable to start treatment when tumors are well-established but not excessively large (e.g., 100-200 mm³).
-
-
"Hook Effect":
-
At very high concentrations, PROTACs like this compound can form non-productive binary complexes (this compound-AR or this compound-Cereblon) instead of the productive ternary complex (AR-Gridegalutamide-Cereblon), which can reduce degradation efficiency.[3] If you are using very high doses, consider testing a lower dose range.
-
Q2: My mice are experiencing significant toxicity, such as excessive weight loss or mortality. What steps should I take?
A2: Toxicity is a critical concern in in vivo studies and must be addressed promptly.
Possible Causes & Solutions:
-
Dose is Too High: The current dose may exceed the Maximum Tolerated Dose (MTD) for your specific mouse strain. It is crucial to perform an MTD study before initiating efficacy experiments. (See "Experimental Protocols" section for a detailed MTD study protocol).
-
Formulation-Related Toxicity: The vehicle itself may be causing adverse effects. Always include a vehicle-only control group to assess the tolerability of the formulation components. If the vehicle is suspected to be the cause, consider testing alternative, well-tolerated vehicles.
-
Off-Target Effects: Although this compound is designed to be selective, off-target protein degradation could lead to toxicity. If toxicity persists even at doses that are not highly efficacious, further investigation into potential off-target effects may be warranted.
Q3: I am not observing the expected level of Androgen Receptor (AR) degradation in my pharmacodynamic (PD) study. What could be the issue?
A3: Incomplete AR degradation can be a key reason for a lack of efficacy.
Possible Causes & Solutions:
-
Suboptimal Dosing or Timing: Preclinical data shows that a 30 mg/kg oral dose of this compound can lead to sustained AR protein level reductions of 91% at 6 hours and 83% at 24 hours post-dose.[2] Ensure your dose is adequate and that you are collecting tissues at appropriate time points to observe maximal degradation.
-
Issues with Sample Collection and Processing: Improper handling of tumor tissue can lead to protein degradation or artifacts. Ensure that tissue is snap-frozen immediately after collection and that protein extraction is performed with appropriate protease inhibitors.
-
Inefficient Ternary Complex Formation: The geometry of the AR-Gridegalutamide-Cereblon complex is critical for ubiquitination and subsequent degradation. While the core components of this compound are optimized, inherent properties of the specific tumor model could potentially influence this process.
-
Upregulation of AR Synthesis: While this compound degrades the AR protein, compensatory mechanisms can lead to an increase in AR transcript levels.[4] However, this compound has been shown to maintain low levels of AR protein despite this. If you are only measuring AR mRNA, you may not get an accurate picture of the pharmacodynamic effect. It is essential to measure AR protein levels directly, for example, by Western blot or immunohistochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, heterobifunctional molecule with a dual mechanism of action. It acts as both an androgen receptor (AR) antagonist and a proteolysis-targeting chimera (PROTAC). It simultaneously binds to the AR and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This dual action of AR degradation and antagonism is designed to overcome resistance to traditional AR pathway inhibitors.
Q2: What is a recommended vehicle for formulating this compound for oral administration in mice?
A2: Based on available information for BMS-986365 (this compound), several vehicle options can be considered for preparing a homogeneous suspension for oral gavage:
-
CMC-Na: A solution of carboxymethylcellulose sodium (CMC-Na) in water. For example, a 5 mg/mL suspension can be prepared.
-
DMSO and Corn Oil: A stock solution of this compound in DMSO can be diluted with corn oil. For instance, a 16 mg/mL DMSO stock can be diluted to the final desired concentration.
-
DMSO, PEG300, Tween80, and Water: A multi-component vehicle can also be used. For example, a stock solution in DMSO can be mixed with PEG300, followed by the addition of Tween80 and finally water to achieve the desired concentration.
It is crucial to ensure the final formulation is a homogeneous suspension and to use it immediately after preparation for optimal results.
Q3: What are the reported efficacious doses of this compound in mouse models?
A3: In preclinical studies using mouse xenograft and patient-derived xenograft (PDX) models of castration-resistant prostate cancer (mCRPC), the following oral doses have been reported to be effective:
-
30 mg/kg, once daily (QD): This dose resulted in sustained AR protein level reductions and tumor growth inhibition in a VCaP mouse xenograft model.
-
60 mg/kg, once daily (QD): This dose led to deep and durable tumor suppression in a PDX model of mCRPC.
The optimal dose for a specific study should be determined through a Maximum Tolerated Dose (MTD) study followed by a dose-response efficacy study in the chosen animal model.
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed through a pharmacodynamic (PD) study. This involves treating tumor-bearing mice with this compound and a vehicle control, and then collecting tumor samples at various time points after the final dose (e.g., 6, 24, and 48 hours). The levels of AR protein in the tumor lysates can then be quantified using methods like Western blot or immunohistochemistry to demonstrate degradation.
Data Presentation
Table 1: Summary of In Vivo Preclinical Data for this compound
| Animal Model | Dose and Schedule | Key Findings | Reference |
| VCaP Mouse Xenograft | 30 mg/kg, PO, QD for 3 days | Sustained AR protein reduction: 91% at 6h, 83% at 24h | |
| VCaP Mouse Xenograft | 30 mg/kg, PO, QD | Tumor volume remained unchanged during dosing period | |
| PDX CTG-2441 mCRPC | 60 mg/kg, PO, QD for 47 days | Deep and durable tumor suppression | |
| Abiraterone-resistant PDX CTG-2440 mCRPC | 60 mg/kg, PO, QD for 47 days | More efficacious and durable tumor suppression compared to enzalutamide |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study Protocol
-
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., NOD-SCID, nude mice).
-
Grouping: Divide mice into groups of 3-5.
-
Dose Escalation: Administer increasing doses of this compound to each group. A suggested starting dose range could be 10, 30, 60, 100, and 200 mg/kg.
-
Administration: Administer the drug via oral gavage daily for 5-7 days.
-
Monitoring:
-
Record body weight daily. The MTD is often defined as the dose causing no more than 15-20% body weight loss and no treatment-related deaths.
-
Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).
-
-
Endpoint: The study is typically concluded after 7 days of observation. The MTD is the highest dose that meets the predefined tolerability criteria.
2. Efficacy Study in Xenograft Model Protocol
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing prostate cancer xenografts (e.g., VCaP, LNCaP).
-
Tumor Inoculation: Subcutaneously inject prostate cancer cells into the flank of each mouse.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Treatment Group(s): Administer this compound at the determined optimal dose(s) (e.g., 30 mg/kg, 60 mg/kg) via oral gavage daily.
-
Control Group: Administer the vehicle used to formulate this compound.
-
Positive Control (Optional): Include a group treated with a standard-of-care agent like enzalutamide.
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated group(s) to the control group.
3. Pharmacodynamic (PD) Study Protocol
-
Objective: To confirm target engagement by measuring AR protein degradation in tumors.
-
Animal Model: Use tumor-bearing mice as in the efficacy study.
-
Treatment: Administer a single dose or multiple doses of this compound and vehicle to respective groups of mice.
-
Sample Collection: At predetermined time points after the last dose (e.g., 6, 24, 48 hours), euthanize the mice and excise the tumors.
-
Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Analysis:
-
Prepare tumor lysates from the frozen tissue.
-
Quantify AR protein levels using Western blotting. Normalize AR levels to a loading control (e.g., GAPDH, β-actin).
-
-
Data Interpretation: A significant reduction in AR protein levels in the this compound-treated groups compared to the vehicle control group confirms target engagement.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for an In Vivo Efficacy Study.
References
Strategies to mitigate Gridegalutamide-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating Gridegalutamide. The following information is intended to help mitigate potential cytotoxicity in normal (non-target) cells during pre-clinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Suggested Action |
| High levels of cytotoxicity in normal cell lines at expected therapeutic concentrations. | 1. Off-target effects: this compound may be interacting with other cellular proteins besides the Androgen Receptor (AR). 2. Cell line sensitivity: The specific normal cell line being used may be particularly sensitive to the drug vehicle (e.g., DMSO) or the drug itself. 3. Over-dosing: The calculated effective concentration for cancer cells may be too high for normal cells. | 1. Perform a dose-response curve: Determine the IC50 in your normal cell line and compare it to the IC50 in your cancer cell line to establish a therapeutic window. 2. Vehicle control: Ensure you are using an appropriate vehicle control (e.g., DMSO concentration matched to the highest this compound concentration) to rule out solvent toxicity. 3. Select a different normal cell line: If possible, test this compound on a panel of normal cell lines to identify a more robust model. 4. Reduce incubation time: Shorter exposure times may be sufficient to observe the desired effect in cancer cells while minimizing toxicity in normal cells. |
| Increased apoptosis observed in normal cells treated with this compound. | 1. Activation of apoptotic pathways: Off-target effects could be triggering intrinsic or extrinsic apoptotic signaling. 2. Cell stress: The degradation of AR, even at low levels, might induce stress in certain normal cell types that have some level of AR expression. | 1. Co-treatment with a pan-caspase inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent. 2. Analyze apoptotic markers: Perform western blotting for cleaved caspase-3, PARP cleavage, or flow cytometry for Annexin V/PI staining to confirm apoptosis. 3. Investigate upstream pathways: Assess the involvement of Bcl-2 family proteins or death receptors. |
| Reduced cell proliferation without significant cell death. | 1. Cell cycle arrest: this compound might be causing a block at a specific phase of the cell cycle. 2. Senescence: The drug could be inducing a senescent state in normal cells. | 1. Cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of treated normal cells. 2. Senescence-associated β-galactosidase staining: Perform this assay to determine if the cells are entering a senescent state. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is an orally bioavailable Androgen Receptor (AR) degrader.[1] It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the AR protein, thereby inhibiting AR-mediated signaling which is crucial for the proliferation of prostate cancer cells.[1][2] It has a dual mechanism of action, combining AR degradation with AR antagonism.[2][3]
Q2: Is this compound expected to be cytotoxic to normal cells?
A2: While the primary target of this compound is the Androgen Receptor, which is highly expressed in prostate cancer cells, other normal tissues may also express AR. The dual-action mechanism is designed to be potent against cancer cells. Early clinical data suggests that this compound is well-tolerated with manageable side effects, and no grade 4 treatment-related adverse events have been reported. However, as with many anti-cancer agents, off-target effects or effects on normal cells expressing AR cannot be entirely ruled out and should be experimentally evaluated.
Q3: How can I determine if the cytotoxicity I'm observing is an off-target effect?
A3: To investigate potential off-target effects, you can employ several strategies:
-
CRISPR/Cas9 knockout: If you hypothesize an off-target protein is responsible for the cytotoxicity, knocking out the gene for that protein in your normal cell line should confer resistance to this compound if your hypothesis is correct.
-
Rescue experiments: In your AR-positive cancer cell line, transfecting a mutated AR that is resistant to this compound but still functional should rescue the cells from drug-induced death if the effect is on-target.
-
Competitive binding assays: These can help identify other proteins to which this compound may bind.
Q4: Are there any known small molecules that can be co-administered to protect normal cells from this compound-induced cytotoxicity?
A4: There is currently no specific, publicly available data on small molecules used to protect normal cells from this compound. However, for other antiandrogens like enzalutamide, the natural triterpene Lupeol has been shown to attenuate cytotoxicity in normal cells. A similar approach of co-administering antioxidants or cytoprotective agents could be explored, but this would require empirical testing.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Plating: Seed normal cells (e.g., PNT2, a normal prostate epithelial cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for troubleshooting cytotoxicity.
References
Investigating mechanisms of acquired resistance to Gridegalutamide in vitro
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Gridegalutamide in vitro. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2] It is classified as a proteolysis-targeting chimera (PROTAC).[1] this compound exhibits a dual mechanism of action by both inducing the degradation of the AR protein and antagonizing AR signaling.[3][4][5] This dual action is intended to provide a more profound and durable inhibition of the AR pathway compared to traditional AR inhibitors.[3]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While this compound is designed to overcome some existing resistance mechanisms to AR inhibitors, cancer cells may still develop resistance through various strategies.[3][4] Based on known resistance patterns to other AR-targeted therapies, potential mechanisms for this compound resistance can be categorized as follows:
-
Alterations in the Drug Target (Androgen Receptor):
-
Modifications in the Degradation Machinery:
-
Downregulation or Mutation of E3 Ligase Components: this compound relies on the CRL4-CRBN E3 ubiquitin ligase complex to tag the AR for degradation.[4] Mutations or decreased expression of key components like Cereblon (CRBN) could impair this process.
-
Upregulation of Deubiquitinating Enzymes (DUBs): Increased activity of DUBs that remove ubiquitin tags from the AR could counteract the degradation induced by this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Alternative Growth Pathways: Cancer cells may activate other signaling pathways to bypass their dependency on AR signaling, such as the Wnt/β-catenin or PI3K/Akt pathways.[6][8]
-
Lineage Plasticity: A shift from an AR-dependent luminal phenotype to an AR-independent state, such as a neuroendocrine or basal-like phenotype.[[“]]
-
Q3: Which prostate cancer cell lines are suitable for developing this compound resistance models?
AR-positive prostate cancer cell lines that are initially sensitive to this compound are ideal candidates. Commonly used cell lines in AR-inhibitor resistance studies include:
-
LNCaP: Expresses a mutated AR (T877A) and is androgen-sensitive.
-
VCaP: Overexpresses wild-type AR and is sensitive to AR-targeted therapies.
-
CWR-R1: Derived from a castration-resistant xenograft and expresses a mutated AR.[8]
-
22Rv1: Expresses both full-length AR and the AR-V7 splice variant.[10]
The choice of cell line can influence the type of resistance mechanisms that emerge.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the generation and analysis of this compound-resistant cancer cell lines.
Question 1: My cell line is not developing resistance to this compound despite prolonged culture with the drug. What could be the problem?
| Possible Cause | Suggested Solution |
| Inappropriate Initial Drug Concentration | The starting concentration of this compound may be too high, causing excessive cell death, or too low to provide adequate selective pressure. Solution: Determine the IC50 of this compound for your parental cell line. Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.[11] |
| Incorrect Dose Escalation | Increasing the drug concentration too quickly may not allow sufficient time for cells to adapt and develop resistance mechanisms.[11] Solution: Employ a gradual dose escalation strategy. After an initial selection period, increase the this compound concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate. |
| Drug Instability | This compound may degrade in cell culture medium over time. Solution: Prepare fresh this compound stock solutions regularly and replace the drug-containing medium every 2-3 days.[11] |
| Cell Line Characteristics | Some cell lines may be intrinsically resistant or less prone to developing resistance to this specific drug. Solution: Consider using a different parental cell line known to be initially sensitive to AR-targeted therapies. |
Question 2: My this compound-resistant cell line shows inconsistent results between experiments. Why?
| Possible Cause | Suggested Solution |
| Heterogeneous Cell Population | The resistant culture may consist of a mixed population of cells with different resistance mechanisms and growth rates. Solution: Perform single-cell cloning through limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.[11] Characterize each clone to select one with a stable and desired resistance profile. |
| Loss of Resistant Phenotype | In the absence of selective pressure (i.e., this compound), the resistant phenotype may diminish over time. Solution: Continuously culture the resistant cell line in a maintenance dose of this compound. For specific experiments, you may remove the drug for a short period, but be aware of potential reversion. |
| General Cell Culture Issues | Problems such as mycoplasma contamination, lot-to-lot variability in serum, or incorrect CO2 levels can lead to inconsistent results.[12] Solution: Regularly test for mycoplasma. Test new lots of serum before use. Ensure incubators and other equipment are properly calibrated.[12] |
Question 3: The mechanism of resistance in my this compound-resistant cell line is not obvious. How can I investigate it?
| Possible Cause | Suggested Solution |
| Multiple Resistance Mechanisms | Resistance is often multifactorial and may not be due to a single, clear-cut mechanism.[8][[“]] Solution: Employ a multi-omics approach to investigate potential mechanisms. This can include: Genomic/Transcriptomic Analysis: Whole-exome sequencing to identify AR mutations and RNA-sequencing to assess changes in gene expression, including AR splice variants and bypass pathway components. Proteomic Analysis: Western blotting or mass spectrometry to check protein levels of AR, CRBN, and key signaling molecules from bypass pathways. |
| AR-Independent Growth | The cells may have switched to a completely AR-independent survival mechanism. Solution: Assess the expression of lineage plasticity markers (e.g., neuroendocrine markers like Chromogranin A and Synaptophysin). Evaluate the sensitivity of the resistant cells to inhibitors of other signaling pathways (e.g., PI3K or Wnt pathway inhibitors). |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the IC50 of the Parental Cell Line: a. Seed parental prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates. b. After 24 hours, treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[11]
-
Induction of Resistance: a. Plate parental cells in larger culture flasks. b. Treat the cells with this compound at a concentration equal to the IC50. c. Maintain the culture, replacing the medium with fresh this compound every 2-3 days. Most cells will die, but a small population may survive.[10] d. Once the surviving cells resume proliferation and reach about 80% confluency, subculture them. e. Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments) as the cells adapt and their growth rate recovers.
-
Establishment and Characterization of the Resistant Line: a. After several months of continuous culture with increasing this compound concentrations, a resistant cell line will be established. b. Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells). c. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Western Blot Analysis of AR and CRBN Protein Levels
-
Cell Lysis: a. Grow parental and this compound-resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies against AR, CRBN, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Hypothetical IC50 Values and Resistance Index (RI)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| LNCaP-GR | 5 | 150 | 30 |
| VCaP-GR | 2 | 100 | 50 |
| 22Rv1-GR | 20 | 500 | 25 |
| (GR denotes this compound-Resistant) |
Table 2: Expected Changes in Protein Expression in Resistant Cells
| Protein | Expected Change in Resistant Phenotype | Potential Mechanism |
| Androgen Receptor (AR) | Unchanged or Increased | Compensatory upregulation |
| AR-V7 | Increased | Splice variant-driven resistance |
| Cereblon (CRBN) | Decreased | Impaired drug-induced degradation |
| p-Akt / Akt | Increased | Activation of PI3K bypass pathway |
| β-catenin | Increased | Activation of Wnt bypass pathway |
| Chromogranin A | Increased | Neuroendocrine differentiation |
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for generating resistant cell lines.
Caption: Potential mechanisms of resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. drughunter.com [drughunter.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Generating Chemoresistant Prostate Cancer Cells: A Procedure for Obtaining Drug-resistant Cancer Cells In Vitro [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. adl.usm.my [adl.usm.my]
Addressing variability in Gridegalutamide efficacy across different prostate cancer cell lines
Welcome to the Gridegalutamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (also known as BMS-986365 or CC-94676), a first-in-class, orally bioavailable heterobifunctional molecule with a dual mechanism of action that includes androgen receptor (AR) degradation and antagonism.[1]
This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative efficacy data to help address the variability in this compound's effects across different prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is an androgen receptor (AR) ligand-directed degrader (AR LDD) and a competitive AR antagonist.[2][3][4] It is a proteolysis-targeting chimera (PROTAC) that contains two key moieties: one that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[5] This dual action means that any AR protein not degraded by the PROTAC mechanism is still inhibited by the antagonist function. This process leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome.
Q2: How does this compound's mechanism differ from traditional AR inhibitors like enzalutamide (B1683756)?
A2: Traditional AR inhibitors like enzalutamide act as competitive antagonists, blocking androgen from binding to the AR. However, cancer cells can develop resistance by upregulating AR expression, meaning the antagonist is overwhelmed. In contrast, this compound actively degrades the AR protein. Preclinical studies have shown that while enzalutamide treatment can lead to an increase in AR protein levels in some models, this compound maintains low levels of AR protein even when AR transcript levels are high.
Q3: Which AR mutations is this compound effective against?
A3: this compound has demonstrated potent degradation of wild-type (WT) AR and most clinically relevant AR mutants. This includes mutations that can confer resistance to other antiandrogen therapies. While it is a potent degrader of most mutants, it has been noted to be a weaker degrader of the L702H mutant, though it still inhibits L702H prostate cancer cell proliferation more potently than enzalutamide.
Q4: What is the rationale for using this compound in castration-resistant prostate cancer (CRPC)?
A4: The majority of metastatic castration-resistant prostate cancers (mCRPC) remain dependent on the AR signaling pathway for growth and survival. Resistance to standard AR pathway inhibitors (ARPIs) often involves mechanisms like AR gene amplification or mutations in the AR ligand-binding domain. This compound's ability to degrade both wild-type and mutant AR proteins suggests it can overcome these common resistance mechanisms.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Low or No AR Degradation Observed
-
Potential Cause: The "Hook Effect"
-
Explanation: At very high concentrations, PROTACs can form binary complexes with either the target protein (AR) or the E3 ligase (CRBN) separately, rather than the productive ternary complex (AR-Gridegalutamide-CRBN) required for degradation. This leads to a decrease in degradation efficiency at higher doses.
-
Troubleshooting:
-
Perform a wide dose-response curve: Test a broad range of this compound concentrations, including very low (nanomolar) and very high (micromolar) ranges, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.
-
-
-
Potential Cause: Poor Cell Permeability
-
Explanation: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Troubleshooting:
-
Verify cell uptake: While direct measurement can be complex, ensure that experimental conditions (e.g., incubation time) are sufficient for cellular uptake.
-
Consult literature for similar compounds: Review studies on other PROTACs with similar scaffolds to understand their permeability characteristics.
-
-
-
Potential Cause: Inefficient Ternary Complex Formation
-
Explanation: The stability and proper conformation of the AR-Gridegalutamide-CRBN ternary complex are crucial for ubiquitination.
-
Troubleshooting:
-
Confirm CRBN expression: Ensure that the cell line being used expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. This can be checked via Western blot or qPCR.
-
Use appropriate controls: Include a negative control (e.g., the AR antagonist "warhead" of this compound alone) and a positive control (a known potent AR degrader) in your experiments.
-
-
-
Potential Cause: Cell Line Specific Factors
-
Explanation: The intrinsic biology of a cell line, such as the rate of AR protein synthesis and turnover, can influence the net effect of this compound. High rates of AR synthesis may counteract degradation.
-
Troubleshooting:
-
Characterize your cell line: Understand the baseline AR expression and turnover rate in your chosen cell line.
-
Time-course experiment: Measure AR degradation at multiple time points (e.g., 4, 12, 24 hours) to capture the kinetics of degradation, as some PROTACs can be fast-acting.
-
-
Issue 2: High Variability in Cell Viability/Proliferation Assay Results
-
Potential Cause: Inconsistent Cell Culture Conditions
-
Explanation: Cell passage number, confluency, and overall health can significantly impact the cellular response to treatment and the efficiency of the ubiquitin-proteasome system.
-
Troubleshooting:
-
Standardize protocols: Use cells within a consistent and defined passage number range.
-
Consistent seeding density: Ensure uniform cell seeding across all wells of your assay plates.
-
Monitor cell health: Regularly check cells for any signs of stress or contamination.
-
-
-
Potential Cause: Assay-Specific Issues (e.g., MTT, CellTiter-Glo®)
-
Explanation: The choice of viability assay and the specific protocol can influence results. For example, components in the serum or phenol (B47542) red in the media can interfere with the readings of some assays.
-
Troubleshooting:
-
Use appropriate controls: Include wells with medium only for background subtraction.
-
Optimize incubation times: Ensure that the incubation time with the assay reagent is consistent and within the linear range of the assay. For MTT assays, complete solubilization of the formazan (B1609692) crystals is critical.
-
Consider alternative assays: If you suspect interference, consider using a different viability assay that relies on an alternative mechanism (e.g., measuring ATP content vs. metabolic activity).
-
-
Quantitative Data
The following tables summarize the preclinical efficacy data for this compound (BMS-986365).
Table 1: this compound (BMS-986365) Binding Affinity and Degradation Potency
| Parameter | Value | Cell Line / Assay Condition | Comparison | Reference |
|---|---|---|---|---|
| AR Binding Affinity (Ki) | 3.6 nM | Not specified | Enzalutamide Ki = 47.0 nM | |
| DC50 (AR WT) | 6 nM - 1509 nM (range across mutants) | CW-R22PC_HR (for H875Y), PC3 (for L702H) | Potent degrader of WT and most clinically relevant mutants | |
| DC50 (H875Y mutant) | 6 nM | CW-R22PC_HR | Demonstrates high potency against this mutant | |
| DC50 (L702H mutant) | 1509 nM | PC3 | Weaker degrader of this specific mutant |
| Maximum Degradation (Dmax) | >90% | VCaP | Not specified | |
DC50: The concentration of the drug that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: this compound (BMS-986365) Anti-proliferative Activity
| Cell Line | AR Status | IC50 / Potency Comparison | Reference |
|---|---|---|---|
| Multiple Prostate Cancer Cell Lines | AR-dependent | 10 to 120-fold more potent than enzalutamide | |
| LNCaP | AR-positive, WT | Data not specified | |
| VCaP | AR-positive, WT, amplified | Data not specified | |
| 22Rv1 | AR-positive, contains AR-V7 splice variant | Data not specified |
| LNCaP-AR-F876L | Enzalutamide-resistant mutant | G1T38 (CDK 4/6 inhibitor) in combination with Enzalutamide showed synergistic apoptosis. | |
IC50: The concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro AR Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of this compound.
Materials:
-
AR-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1)
-
6-well cell culture plates
-
This compound (BMS-986365)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture: Plate AR-positive prostate cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in culture medium. Treat cells with the different concentrations of this compound or DMSO as a vehicle control. Include a co-treatment group with a proteasome inhibitor (e.g., MG132) and a high concentration of this compound to confirm the degradation mechanism.
-
Incubation: Incubate the treated cells for a predetermined time, typically 18-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody and the anti-loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the intensity of the AR bands and normalize them to the corresponding loading control bands. Plot the normalized AR levels against the log of this compound concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability / Proliferation Assay (MTT or WST-8)
This protocol measures the effect of AR degradation on cancer cell proliferation to determine the IC50 value.
Materials:
-
Prostate cancer cell lines
-
96-well cell culture plates (clear for MTT, opaque-walled for luminescent assays)
-
This compound (BMS-986365)
-
MTT reagent (5 mg/mL in PBS) or WST-8 reagent
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well). Allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for an extended period, typically 5-7 days, to allow for measurable effects on proliferation.
-
MTT Assay:
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent solution to each well.
-
Incubate at 37°C for 2 hours.
-
Measure the absorbance at 450 nm.
-
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: General workflow for in vitro experiments.
Caption: Troubleshooting logic for degradation issues.
References
- 1. urotoday.com [urotoday.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
How to assess the stability of Gridegalutamide in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Gridegalutamide in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing crucial?
This compound (also known as BMS-986365 or CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader.[1][2][3] It is classified as a proteolysis targeting chimera (PROTAC).[3] Its chemical formula is C41H45F3N8O5S and it has a molar mass of approximately 818.92 g/mol .[1][2][3][4][5] Stability testing is a critical component of drug development that provides insights into the intrinsic stability of the drug substance.[6][7] These studies are essential for developing and validating stability-indicating analytical methods, which are necessary to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).[8][9]
Q2: What are the initial steps in assessing the stability of this compound?
The initial assessment of this compound's stability involves performing forced degradation studies, also known as stress testing.[7][9] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] The goal is to induce a target degradation of around 10%, which is considered optimal for analytical validation in small molecule pharmaceuticals.[7][8]
Q3: What specific stress conditions should be applied in forced degradation studies for this compound?
Forced degradation studies for a small molecule like this compound should include exposure to a variety of stress conditions to evaluate its intrinsic stability.[6][7] Key conditions to test include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room and elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.[8]
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photostability: Exposing the drug substance to light, according to ICH Q1B guidelines.
Q4: How do I develop a stability-indicating analytical method for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from process impurities, excipients, and degradation products.[10] For a molecule like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common starting point. The development process involves:
-
Column and Mobile Phase Selection: Choose a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) that provides good resolution between the parent drug and its degradation products.
-
Method Optimization: Adjust parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure the method can separate all significant degradation products from the this compound peak.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition.
-
Ensure proper sample preparation to allow for adequate interaction with the stressor.
-
Problem 2: Complete degradation of this compound is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
Problem 3: Poor resolution between this compound and its degradation peaks in the chromatogram.
-
Possible Cause: The analytical method is not optimized.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the organic-to-aqueous ratio or the pH of the aqueous phase.
-
Change Column: Try a different column with a different stationary phase or particle size.
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.
-
Optimize Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance resolution.
-
Experimental Protocols & Data Presentation
Forced Degradation Experimental Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
| Stress Condition | Protocol | Sampling Time Points |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Oxidation | Dissolve this compound in a suitable solvent and add 3% H2O2. Store at room temperature, protected from light. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Store solid this compound in a hot air oven at 80°C. | 1, 3, 7, 14 days |
| Photostability | Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light. | End of exposure |
Sample Data from Forced Degradation Studies (Hypothetical)
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 89.5% | 2 | 4.2 min |
| 0.1 M NaOH, 60°C, 24h | 85.2% | 3 | 3.8 min, 5.1 min |
| 3% H2O2, RT, 24h | 92.1% | 1 | 6.5 min |
| Dry Heat, 80°C, 14d | 98.7% | 1 (minor) | 7.1 min |
| Photostability | 95.4% | 2 | 4.8 min, 5.9 min |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Logical Flow for Stability-Indicating Method (SIM) Development.
References
- 1. This compound | C41H45F3N8O5S | CID 153513643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. acdlabs.com [acdlabs.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of Androgen Receptor PROTACs for Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging androgen receptor (AR) PROTACs. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.
The androgen receptor is a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, such as enzalutamide (B1683756), frequently develops through mechanisms like AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the target protein (the AR), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This "event-driven" mechanism offers potential advantages over traditional "occupancy-driven" inhibitors.[2]
This guide focuses on a head-to-head comparison of several notable AR PROTACs that have been evaluated in preclinical studies, with some advancing to clinical trials.
Quantitative Efficacy Data of Selected AR PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[3] The following tables summarize the available in vitro degradation potency and anti-proliferative activity for selected AR PROTACs in various prostate cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of AR PROTACs
| PROTAC | E3 Ligase Binder | Cell Line | DC50 (nM) | Reference |
| Bavdegalutamide (ARV-110) | Cereblon (CRBN) | LNCaP | < 1 | [4] |
| VCaP | ~1 | [5] | ||
| ARV-766 | Cereblon (CRBN) | VCaP | Not specified, but potent | [2] |
| ARCC-4 | von Hippel-Lindau (VHL) | VCaP | 5 | [6] |
| ARD-69 | von Hippel-Lindau (VHL) | LNCaP | 0.86 | [4][7] |
| VCaP | 0.76 | [4][7] | ||
| 22Rv1 | 10.4 | [4][7] | ||
| ARD-266 | von Hippel-Lindau (VHL) | LNCaP | 0.2 - 1 | [4][8] |
| VCaP | 0.2 - 1 | [4][8] | ||
| 22Rv1 | 0.2 - 1 | [4][8] |
Table 2: Maximum Degradation (Dmax) and Anti-proliferative Activity (IC50) of AR PROTACs
| PROTAC | Cell Line | Dmax (%) | IC50 (nM) | Reference |
| Bavdegalutamide (ARV-110) | LNCaP | >90% | 10 (PSA synthesis) | [5] |
| ARCC-4 | VCaP | >95% | Not specified | [6] |
| ARD-69 | LNCaP, VCaP | >95% | More potent than antagonists | [7] |
| ARD-266 | LNCaP, VCaP | >95% | Not specified | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for evaluating the mechanism of action of AR PROTACs.
Caption: Simplified Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of Action of an Androgen Receptor PROTAC.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.[1]
Western Blotting for AR Degradation
This protocol outlines the steps to assess the degradation of the AR protein in prostate cancer cells following treatment with a degrader compound.[1][6]
1. Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.[1][3]
-
Treat the cells with the AR degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.[1][3]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
5. Data Analysis:
-
Quantify the intensity of the AR bands relative to the loading control using densitometry software.
-
Calculate the percentage of AR degradation for each treatment condition compared to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Caption: General Experimental Workflow for Western Blotting.
Cell Viability Assay
This protocol is used to determine the effect of AR degraders on the proliferation of prostate cancer cells.
1. Cell Seeding:
-
Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the AR degrader. Include a vehicle control.
3. Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
4. Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
5. Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Clinical Development Snapshot
Several AR PROTACs have advanced into clinical trials, demonstrating the therapeutic potential of this modality.
-
Bavdegalutamide (ARV-110): This was the first AR PROTAC to enter clinical trials.[5] It has shown an acceptable safety profile and antitumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly those with certain AR mutations.[3][9]
-
ARV-766: Developed as a next-generation AR degrader, ARV-766 has also entered clinical trials for patients with mCRPC.[1][2]
-
Other Investigational AR PROTACs: Several other AR PROTACs are in earlier stages of clinical development, highlighting the significant interest and investment in this therapeutic approach.[2]
Conclusion
PROTAC-mediated degradation of the androgen receptor represents a transformative approach in the development of therapies for prostate cancer. By inducing the degradation of the AR, these novel therapeutics can effectively shut down the primary driver of the disease and have the potential to overcome resistance mechanisms that limit the efficacy of conventional inhibitors.[3] The head-to-head comparison of preclinical data for compounds like Bavdegalutamide, ARV-766, ARCC-4, ARD-69, and ARD-266 reveals a class of highly potent molecules with low nanomolar to sub-nanomolar degradation capabilities. The encouraging clinical data for the most advanced AR PROTACs further validates the potential of this modality in treating patients with advanced prostate cancer.[1] Continued research and clinical investigation will be crucial to fully realize the therapeutic promise of AR PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Validating Gridegalutamide's efficacy in AR mutation-positive prostate cancer
A comprehensive guide comparing the efficacy of Gridegalutamide with current androgen receptor-targeted therapies in prostate cancer harboring androgen receptor mutations. This guide provides an objective analysis of preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
The landscape of prostate cancer treatment is continually evolving, with a significant focus on overcoming resistance to current therapies, often driven by mutations in the androgen receptor (AR). This compound (BMS-986365), a novel, orally bioavailable androgen receptor ligand-directed degrader (AR LDD), has emerged as a promising therapeutic agent.[1][2][3] This guide provides a detailed comparison of this compound with other AR-targeted therapies, specifically focusing on their efficacy in the context of AR mutations.
Dual-Action Mechanism of this compound
This compound operates through a unique dual mechanism of action: it not only acts as a competitive antagonist of the androgen receptor but also induces its degradation.[1][2][3] This is achieved through its design as a proteolysis-targeting chimera (PROTAC), which recruits the cereblon E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This dual action offers a potential advantage over traditional AR inhibitors, which can be rendered ineffective by AR overexpression or mutations that convert antagonists into agonists.
Comparative Efficacy Against AR Mutations: Preclinical Data
The emergence of AR mutations is a key mechanism of resistance to second-generation antiandrogens like enzalutamide (B1683756). This compound has demonstrated potent degradation activity against wild-type (WT) AR and a range of clinically relevant AR mutations.
| Androgen Receptor Status | Drug | DC50 (nM) | Ymin (%) | Cell Line |
| Wild-Type | This compound | 10 | 5 | VCaP |
| H875Y | This compound | 6 | 12 | CW-R22PC_HR |
| L702H | This compound | 1509 | 41 | PC3 |
| F877L | Enzalutamide | - | - | LNCaP |
| T878A | Enzalutamide | - | - | LNCaP |
| W742C/L | Darolutamide (B1677182) | Potent Antagonism | - | - |
| F877L | Darolutamide | Potent Antagonism | - | - |
| H875Y/T878A | Darolutamide | Potent Antagonism | - | - |
Table 1: In Vitro Degradation and Antagonist Activity Against AR Mutations. DC50 represents the concentration required to degrade 50% of the target protein, and Ymin is the minimum level of the target protein observed. Lower values indicate higher potency. Data for enzalutamide indicates known resistance mutations where it acts as an agonist. Darolutamide data indicates potent antagonism against these mutations.[1][4]
In xenograft models of enzalutamide-resistant prostate cancer, this compound has shown superior efficacy in reducing tumor growth. In a VCaP mouse model, a 30 mg/kg daily oral dose of this compound resulted in sustained AR protein level reductions of 91% and 83% at 6 and 24 hours, respectively.[1]
Clinical Validation of this compound
The first-in-human Phase I clinical trial (NCT04428788) of this compound has shown promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[5]
| Patient Cohort | PSA50 Response Rate |
| Overall (400-900 mg BID) | 32% |
| 900 mg BID | 50% |
| AR LBD Wild-Type | Efficacy Observed |
| AR LBD Mutated | Efficacy Observed |
Table 2: PSA50 Response Rates from the Phase I Trial of this compound. PSA50 is defined as a ≥50% reduction in prostate-specific antigen levels from baseline. Efficacy was observed regardless of AR ligand-binding domain (LBD) mutation status.[5]
Comparison with Alternative Therapies
Enzalutamide , a second-generation non-steroidal antiandrogen, is a standard of care in prostate cancer. However, its efficacy is limited by the development of resistance, often through AR mutations such as F877L and T878A, which can convert enzalutamide from an antagonist to an agonist.[6]
Darolutamide is another potent AR inhibitor that has demonstrated a broad spectrum of activity against various AR mutations.[7] Preclinical studies have shown that darolutamide effectively inhibits the transcriptional activity of AR mutants that are resistant to other antiandrogens.[4] Unlike enzalutamide, darolutamide maintains its antagonistic properties against mutations like F877L and W742C/L.[4]
Detailed Experimental Protocols
Androgen Receptor Degradation Assay (Western Blot)
This assay is fundamental to quantifying the degradation of the AR protein induced by this compound.
-
Cell Culture: AR-positive prostate cancer cell lines (e.g., VCaP, LNCaP) are plated in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.[8]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the impact of AR degradation on the proliferation and viability of prostate cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded in opaque-walled 96-well plates at an optimized density.
-
Treatment: After 24 hours, the cells are treated with a serial dilution of the compound being tested.
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50).[9][10]
Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant in vivo system to evaluate drug efficacy.
-
Tumor Implantation: Fresh tumor tissue from a prostate cancer patient is surgically implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Passaging: Once the tumors reach a specific size, they are excised and can be serially passaged into new cohorts of mice.
-
Treatment: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized to receive treatment with this compound, a comparator drug, or a vehicle control, typically administered orally.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of AR protein and downstream signaling molecules.[11]
Conclusion
This compound represents a significant advancement in the treatment of AR mutation-positive prostate cancer. Its dual mechanism of AR degradation and antagonism provides a robust approach to overcoming the resistance mechanisms that limit the efficacy of current AR-targeted therapies. Preclinical data demonstrates its potent activity against a range of clinically relevant AR mutations, and early clinical data in heavily pretreated patients is encouraging. Head-to-head comparisons with other AR inhibitors, particularly in patient populations with specific AR mutations, will be crucial in defining its precise role in the evolving treatment paradigm for advanced prostate cancer. The ongoing Phase III trial (rechARge, NCT06764485) will provide more definitive evidence of its clinical benefit.[12]
References
- 1. drughunter.com [drughunter.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (BMS-986365) / BMS [delta.larvol.com]
- 4. Darolutamide: A Review in Non-Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Gridegalutamide Demonstrates Superiority in Overcoming Resistance to AR-Targeted Therapies
For Immediate Release
A comprehensive review of preclinical studies indicates that gridegalutamide (also known as BMS-986365 and CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader, exhibits significant advantages over existing AR-targeted therapies in castration-resistant prostate cancer (CRPC), particularly in models of acquired resistance. By employing a dual mechanism of action that combines potent AR degradation with direct antagonism, this compound effectively circumvents key resistance pathways that limit the efficacy of current treatments like enzalutamide (B1683756), abiraterone, and potentially other second-generation AR inhibitors.
This compound, a heterobifunctional molecule, potently and selectively induces the degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[1][2][3] This targeted protein degradation prevents the AR-mediated signaling that drives tumor growth in CRPC.[4] Unlike traditional AR inhibitors that can lead to an upregulation of AR protein levels as a resistance mechanism, this compound maintains low levels of AR protein even when AR transcript levels are elevated.[1]
Superior Preclinical Efficacy in Resistant Models
Preclinical data consistently highlight this compound's robust activity in prostate cancer models that have developed resistance to standard-of-care AR pathway inhibitors (ARPIs). In an abiraterone-resistant patient-derived xenograft (PDX) model of metastatic CRPC (mCRPC), this compound demonstrated notably greater and more durable tumor suppression compared to enzalutamide.[5] Furthermore, in a VCaP mouse xenograft model of enzalutamide resistance, a 30 mg/kg daily oral dose of this compound led to sustained AR protein level reductions of 91% and 83% at 6 and 24 hours, respectively, accompanied by significant tumor growth inhibition.[6] A close analog of this compound, CC2000199, has also shown significant tumor volume reductions in validated models of advanced CRPC and therapy-resistant PDXs, including those with acquired resistance to enzalutamide.
This compound's enhanced potency is further evidenced by its superior performance in in vitro assays. It is approximately 100-fold more potent than enzalutamide at inhibiting androgen-stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting the proliferation of multiple AR-dependent prostate cancer cell lines.[1]
Activity Against a Spectrum of AR Mutations
A key challenge in treating CRPC is the emergence of mutations in the AR ligand-binding domain (LBD) that confer resistance to AR-targeted therapies. This compound has demonstrated strong degradation activity against a range of clinically relevant AR mutations. While it is a weak degrader of the L702H mutant, it still inhibits the proliferation of prostate cancer cells harboring this mutation with approximately 10-fold greater potency than enzalutamide.[6] However, it is important to note that like other AR degraders that target the LBD, this compound is not expected to be effective against AR splice variants that lack the LBD, such as AR-V7.[6]
Comparative Performance Data
To facilitate a clear comparison of this compound's preclinical performance against other AR-targeted therapies, the following tables summarize key experimental data.
| Parameter | This compound (BMS-986365) | Enzalutamide | Reference |
| AR Binding Affinity (Ki) | 3.6 nM | 47 nM | [6] |
| Potency (Inhibition of AR-dependent proliferation) | 10 to 120-fold more potent | - | [1] |
| Potency (Inhibition of AR target gene transcription) | ~100-fold more potent | - | [1] |
| AR Status | Cell Line | This compound (BMS-986365) DC50 | Reference |
| Wild-Type | VCaP | 10-40 nM | |
| H875Y | CW-R22PC_HR | 6 nM | [6] |
| L702H | PC3 | 1509 nM | [6] |
| Model | Treatment | Outcome | Reference |
| Enzalutamide-Resistant VCaP Xenograft | This compound (30 mg/kg, QD) | 91% AR protein reduction at 6h; 83% at 24h | [6] |
| Abiraterone-Resistant PDX (CTG-2440) | This compound (60 mg/kg, QD) vs. Enzalutamide (50 mg/kg, QD) | This compound was more efficacious and durable | [5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
Androgen Receptor Degradation Assay
Western blotting was the primary method used to assess AR protein degradation. Prostate cancer cells (e.g., VCaP, LNCaP) were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 4 to 20 hours). Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein lysates were then separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with a primary antibody specific for the androgen receptor. The signal was detected using a secondary antibody and chemiluminescence, with band intensities quantified to determine the extent of AR degradation.[7]
Cell Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure the effect of this compound on cell proliferation. Prostate cancer cells were seeded in 96-well plates and treated with a range of drug concentrations for a period of 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells. Luminescence was measured using a plate reader, and the data was used to determine the half-maximal inhibitory concentration (IC50) for each compound.[8][9][10][11][12]
In Vivo Xenograft Studies
For in vivo efficacy studies, human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3][13][14][15] Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting to assess AR protein levels.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for assessing AR degradation.
References
- 1. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Facebook [cancer.gov]
- 5. drughunter.com [drughunter.com]
- 6. championsoncology.com [championsoncology.com]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
Gridegalutamide: A Comparative Analysis of Androgen Receptor Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for androgen receptor (AR)-driven malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC), is rapidly evolving. A paradigm shift from conventional AR inhibition to targeted degradation has emerged as a promising strategy to overcome resistance mechanisms. Gridegalutamide (BMS-986365), a novel proteolysis-targeting chimera (PROTAC), exemplifies this next generation of AR-targeted therapies. This guide provides a comprehensive, data-supported comparison of this compound's AR degradation efficiency against other prominent AR degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound, like other AR PROTACs, is a heterobifunctional molecule designed to harness the cell's own protein disposal machinery.[1] It functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the tagging of the AR protein with ubiquitin, marking it for degradation by the proteasome.[1] This "event-driven" mechanism of action offers a distinct advantage over traditional "occupancy-driven" inhibitors, as a single PROTAC molecule can catalytically induce the degradation of multiple AR proteins. Furthermore, this compound possesses a dual mechanism of action, not only degrading AR but also acting as an antagonist, which may offer a more profound and durable inhibition of AR signaling.[1]
Caption: Mechanism of this compound-mediated AR degradation.
Comparative Degradation Efficiency
The preclinical efficacy of AR degraders is primarily evaluated by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes the available preclinical data for this compound and other key AR degraders in various prostate cancer cell lines.
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| This compound (BMS-986365) | Cereblon (CRBN) | VCaP | 6-10 | >90 | [2] |
| LNCaP | Not explicitly stated | >90 | [2] | ||
| Bavdegalutamide (ARV-110) | Cereblon (CRBN) | VCaP | <1 | >95 | |
| LNCaP | <1 | >95 | |||
| Luxdegalutamide (ARV-766) | Cereblon (CRBN) | VCaP (WT) | <1 | >90 | |
| ARD-2051 | Cereblon (CRBN) | LNCaP | 0.6 | 92 | |
| VCaP | 0.6 | 97 | |||
| ARCC-4 | von Hippel-Lindau (VHL) | VCaP | 5 | >98 | |
| LNCaP | 5 | >98 |
Experimental Protocols
The determination of AR degradation efficiency predominantly relies on Western blotting. This technique allows for the quantification of AR protein levels in cancer cell lines following treatment with a degrader compound.
Western Blotting for AR Degradation
This protocol outlines the key steps to assess the degradation of the AR protein.
Caption: Standard workflow for assessing AR degradation via Western blot.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the AR degrader or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) or Bradford protein assay to ensure equal protein loading for electrophoresis.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the androgen receptor.
-
Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system.
4. Data Analysis:
-
The intensity of the AR band for each treatment condition is normalized to a loading control (e.g., GAPDH or β-actin).
-
The percentage of AR degradation is calculated relative to the vehicle-treated control.
-
The DC50 value is determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve. Dmax represents the maximum observed degradation.
Conclusion
This compound demonstrates potent degradation of the androgen receptor, a key driver of prostate cancer progression. While direct head-to-head comparisons in identical experimental settings are limited in the public domain, the available data indicates that this compound is a highly effective AR degrader. Its dual mechanism of action, combining degradation with antagonism, positions it as a promising therapeutic candidate for patients with advanced prostate cancer, including those who have developed resistance to current standard-of-care AR pathway inhibitors. Further clinical investigation will be crucial to fully elucidate its comparative efficacy and safety profile in a clinical setting.
References
Independent Validation of Gridegalutamide: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Gridegalutamide (also known as BMS-986365 and CC-94676), a novel androgen receptor (AR) degrader, with other AR-targeted therapies. The information is compiled from publicly available preclinical data to support independent validation efforts.
Executive Summary
This compound is an orally bioavailable, heterobifunctional molecule that operates through a dual mechanism of action: it is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor, and it also acts as a competitive antagonist of the AR.[1][2] This dual action is designed to overcome resistance to standard androgen receptor pathway inhibitors (ARPIs).[1] Preclinical studies have demonstrated its potential to be more potent and effective than the current standard-of-care, enzalutamide (B1683756), in various prostate cancer models.[2] This guide summarizes the key preclinical data and provides detailed methodologies for the pivotal experiments.
Data Presentation
In Vitro Performance
Table 1: In Vitro Androgen Receptor Degradation
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Reference |
| This compound | VCaP | ~1 | >95 | 24 | [3] |
| Bavdegalutamide (ARV-110) | VCaP | <1 | >90 | 24 | [4] |
| Luxdegalutamide (ARV-766) | VCaP | <1 | >90 | - | [5] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound | VCaP | ~1-10 | [3] |
| Enzalutamide | VCaP | ~10-100 | [3] |
| Bavdegalutamide (ARV-110) | VCaP | ~1 | [4] |
IC₅₀: Half-maximal inhibitory concentration.
In Vivo Performance
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | AR Degradation (%) | Reference |
| This compound | VCaP Xenograft | 30 mg/kg, PO, QD | Significant | >90 | [3] |
| Enzalutamide | VCaP Xenograft | 10 mg/kg, PO, QD | Moderate | Not Applicable | [3] |
| This compound | PDX (Enzalutamide-resistant) | 30 mg/kg, PO, QD | Significant | Not Reported | [2] |
| Bavdegalutamide (ARV-110) | PDX (AR-expressing) | Not Specified | Greater than Enzalutamide | Substantial | [4] |
PO: Per os (by mouth). QD: Quaque die (once a day). PDX: Patient-Derived Xenograft.
Experimental Protocols
Androgen Receptor Degradation Assay (Western Blot)
This protocol is a generalized procedure based on standard Western blotting techniques often cited in the evaluation of AR degraders.[6][7]
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., VCaP) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Protein Lysate Preparation:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are collected, and protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against the androgen receptor. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification:
-
The intensity of the AR band is quantified using densitometry software and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.
-
Cell Proliferation Assay (WST-1)
This protocol is a general guideline for assessing cell viability based on the WST-1 assay, a common method in preclinical drug evaluation.[8][9]
-
Cell Seeding:
-
Prostate cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
The plate is incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A serial dilution of this compound and comparator compounds is prepared.
-
The culture medium is replaced with fresh medium containing the test compounds or vehicle control.
-
The plate is incubated for an additional 72-96 hours.
-
-
WST-1 Reagent Addition and Incubation:
-
10 µL of WST-1 reagent is added to each well.
-
The plate is incubated for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at 450 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background.
-
-
Data Analysis:
-
The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.[10][11]
-
Animal Models:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.
-
For cell line-derived xenografts (CDX), prostate cancer cells (e.g., 1-5 x 10⁶ VCaP cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
For patient-derived xenografts (PDX), small tumor fragments from a patient's tumor are surgically implanted subcutaneously.[12][13][14][15]
-
-
Tumor Growth and Treatment Initiation:
-
Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment groups.
-
-
Drug Administration:
-
This compound and comparator drugs (e.g., enzalutamide) are formulated for oral administration.
-
The compounds are administered daily by oral gavage at specified doses. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for AR levels).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Mandatory Visualization
References
- 1. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 14. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
Assessing the Translational Relevance of Gridegalutamide's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for Gridegalutamide (BMS-986365), a novel androgen receptor (AR) degrader, with alternative AR-targeted therapies. The objective is to assess the translational relevance of this compound's preclinical data by presenting quantitative comparisons, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Executive Summary
This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor, a key driver of prostate cancer progression.[1][2][3] It exhibits a dual mechanism of action, functioning as both an AR degrader and antagonist.[1] Preclinical studies have demonstrated this compound's potential to overcome resistance to current AR pathway inhibitors. This guide will delve into the supporting data and compare its performance against established second-generation antiandrogens such as enzalutamide, apalutamide, and darolutamide, as well as another AR degrader, bavdegalutamide.
Quantitative Preclinical Data Comparison
The following tables summarize the key quantitative data from preclinical studies of this compound and its comparators.
Table 1: In Vitro Activity of AR-Targeted Therapies
| Compound | Target | Cell Line | Assay | Result | Citation |
| This compound | AR Degrader & Antagonist | VCaP | AR Degradation | 83% AR reduction at 24h (30 mg/kg in vivo) | |
| LNCaP | Proliferation Inhibition | More potent than enzalutamide | |||
| 22Rv1 | AR Degradation | Degrades full-length and truncated AR | [4] | ||
| Enzalutamide | AR Antagonist | LNCaP | Proliferation Inhibition | IC50 ~1 µM | |
| C4-2 | PSA Expression Inhibition | Effective at 1 nM DHT stimulation | |||
| Apalutamide | AR Antagonist | LNCaP/AR(cs) | Tumor Volume Reduction | More effective than bicalutamide | |
| Darolutamide | AR Antagonist | LAPC-4 | Cell Viability | Strong reduction | |
| Bavdegalutamide | AR Degrader | VCaP | AR Degradation | DC50 in low nM range |
Table 2: In Vivo Efficacy of AR-Targeted Therapies in Xenograft Models
| Compound | Model | Dosing | Outcome | Citation |
| This compound | VCaP Mouse Model | 30 mg/kg, PO, daily | 91% AR reduction at 6h | |
| Enzalutamide-Resistant PDX | Not specified | Tumor growth suppression | ||
| Enzalutamide | LNCaP-AR Xenograft | 1-50 mg/kg/day, PO | Tumor regression | |
| 22Rv1 Xenograft | 10mg/kg | Decreased lymph node metastases in humanized model | ||
| Apalutamide | LNCaP/AR(cs) Xenograft | Not specified | Reduced tumor volume | |
| Darolutamide | LAPC-4 Xenograft | Not specified | Markedly reduced tumor growth | |
| Bavdegalutamide | Enzalutamide-Resistant PDX | Not specified | Robust tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. The following sections outline representative protocols for key experiments cited in the preclinical assessment of this compound and its alternatives.
Western Blot for AR Degradation
This protocol describes the general procedure for assessing androgen receptor protein levels in prostate cancer cell lines following treatment with a potential AR degrader.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein is collected.
3. Protein Quantification:
-
Protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
4. Gel Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Proteins are separated by size via electrophoresis.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The membrane is blocked in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the androgen receptor overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The membrane is washed again with TBST.
6. Detection and Analysis:
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane to visualize the protein bands.
-
The chemiluminescent signal is captured using an imaging system.
-
The intensity of the AR band is quantified and normalized to the loading control to determine the relative AR protein levels.
In Vivo Prostate Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model of prostate cancer.
1. Cell Line and Animal Model:
-
Human prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured as described above.
-
Immunocompromised mice (e.g., male athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
A suspension of prostate cancer cells mixed with Matrigel is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered to the treatment group via the appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
4. Monitoring and Endpoints:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Patient-Derived Xenograft (PDX) Model Study
This protocol provides a general overview of establishing and utilizing PDX models for preclinical drug evaluation.
1. Tissue Acquisition and Implantation:
-
Fresh tumor tissue is obtained from patients with prostate cancer following informed consent and ethical approval.
-
The tumor tissue is fragmented and surgically implanted into immunocompromised mice, often under the renal capsule or subcutaneously.
2. Engraftment and Expansion:
-
Successful engraftment is monitored by palpation or imaging.
-
Once the primary tumor reaches a sufficient size, it is harvested and can be serially passaged into new cohorts of mice for expansion.
3. Preclinical Efficacy Trial:
-
Mice bearing established PDX tumors of a desired passage number are randomized into treatment and control groups.
-
Treatment with the investigational drug and vehicle control is administered as described in the xenograft study protocol.
-
Tumor growth is monitored, and at the end of the study, tumors are collected for analysis to assess treatment response.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and preclinical evaluation.
Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
Safety Operating Guide
Navigating the Safe Disposal of Gridegalutamide in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Gridegalutamide, a novel androgen receptor (AR) degrader, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Disposal Principle: Adherence to Local Regulations
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container to in accordance with local regulation"[1]. This underscores the importance of understanding and complying with the specific waste management policies of your institution and the regulations set forth by local, state, and federal authorities.
Hazard Profile of this compound
Before handling for disposal, it is crucial to be aware of the hazard classifications for this compound, which inform the necessary safety precautions:
-
Acute toxicity (oral)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation [1]
Personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection[1].
General Step-by-Step Disposal Protocol for this compound Waste
While specific procedures are dictated by local regulations, the following general protocol outlines the best practices for disposing of this compound and similar hazardous chemical waste in a laboratory environment.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxicological properties, this compound waste should be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous trash or other waste streams like biological or radioactive waste. It should be collected in a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a leak-proof container that is chemically compatible with the substance. If the original container is used, ensure its label is intact and legible[2].
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound." The label should also include the date when waste was first added to the container.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: The container must be kept tightly sealed at all times, except when adding waste.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.
Step 4: Disposal Pickup and Final Treatment
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.
-
Incineration: The typical final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed waste management facility.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty vials, should also be disposed of as hazardous waste.
-
Solid Waste: Contaminated solids should be placed in a designated, labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is specifically designated for chemically contaminated sharps.
The following table summarizes the key disposal information for this compound:
| Aspect | Guideline | Reference |
| Primary Disposal Guideline | Dispose of in accordance with local regulations. | [1] |
| Waste Classification | Hazardous Chemical Waste | Institutional/Local Regulations |
| Container Type | Leak-proof, chemically compatible, and clearly labeled. | [3][4] |
| Storage | Sealed container in a designated satellite accumulation area. | [4] |
| Recommended Final Disposal | High-temperature incineration via a licensed facility. | [1] |
| PPE Requirement | Protective gloves, protective clothing, eye protection, face protection. | [1] |
Experimental Workflow for this compound Disposal
To visualize the procedural flow for the proper disposal of this compound in a laboratory setting, the following diagram outlines the key decision and action points.
References
- 1. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Gridegalutamide
Gridegalutamide (also known as BMS-986365 and CC-94676) is an investigational, orally bioavailable androgen receptor (AR) degrader for research use.[1] As a potent compound classified as an antineoplastic agent, stringent adherence to safety protocols is imperative to minimize exposure risk to laboratory personnel.[2][3] This guide provides essential information on personal protective equipment (PPE), and operational and disposal plans for handling this compound in a research setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various handling scenarios, based on guidelines for hazardous drugs (HDs).[2][4]
| Activity | Required Personal Protective Equipment |
| Handling Intact Vials/Packages | Single pair of chemotherapy-tested gloves. |
| Weighing and Compounding | Double pair of chemotherapy-tested gloves, disposable gown, face shield, and a NIOSH-approved respirator (N95 or higher). Work should be conducted in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE). |
| Administering to Animals | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. |
| Handling Waste and Decontamination | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. For large spills, a respirator is also required. |
Key PPE Specifications:
| PPE Component | Specification |
| Gloves | Chemotherapy-tested nitrile gloves. Double gloving is recommended for most procedures. |
| Gowns | Disposable, lint-free gowns made of polypropylene (B1209903) with a polyethylene (B3416737) coating that have been tested for resistance to chemotherapy drugs. |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator for handling powders or when there is a risk of aerosolization. |
Spill Management Protocol
Prompt and proper management of a this compound spill is crucial to prevent exposure and environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All waste contaminated with this compound must be handled as hazardous waste. This includes empty vials, used PPE, and any materials used for cleaning spills.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Empty Vials and Packaging | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE | Place in a designated, sealed hazardous waste container immediately after use. |
| Sharps | Dispose of in a puncture-resistant sharps container designated for chemotherapy waste. |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Decontaminate with a suitable bleach solution or dispose of as hazardous waste. |
All hazardous waste must be collected and disposed of by a licensed hazardous waste management company. Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
